Architecting Safety and Chemoselectivity: A Technical Guide to 4-(Thian-2-YL)butan-1-OL
Structural Causality and Physicochemical Profiling In the realm of drug development, 4-(Thian-2-YL)butan-1-OL (CAS: 62737-93-3) serves as a highly specialized bifunctional building block 1[1]. Structurally, it consists o...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Causality and Physicochemical Profiling
In the realm of drug development, 4-(Thian-2-YL)butan-1-OL (CAS: 62737-93-3) serves as a highly specialized bifunctional building block 1[1]. Structurally, it consists of a tetrahydrothiopyran (thiane) ring appended to a four-carbon aliphatic chain that terminates in a primary alcohol. This scaffold is highly valued as a lipophilic linker and a pharmacophore for modulating target binding kinetics.
Understanding its handling requirements means deconstructing its structural causality:
The Thioether Core (Thiane): The divalent sulfur atom is electron-rich. While stable under ambient conditions, it is highly susceptible to auto-oxidation into sulfoxides or sulfones when exposed to atmospheric oxygen or UV light. Furthermore, low molecular weight organosulfur compounds interact with extreme sensitivity with human olfactory receptors, necessitating stringent vapor control 2[2].
The Primary Alcohol: This protic moiety can disrupt lipid bilayers. When combined with the lipophilic thiane ring, the molecule easily partitions into the stratum corneum, causing defatting, skin irritation, and potential sensitization 2[2].
Table 1: Physicochemical and Structural Parameters
Small molecule; readily crosses biological membranes[1].
Functional Groups
Primary Alcohol, Thioether
Dual reactivity; requires chemoselective handling.
Physical State
Liquid (Predicted)
Requires vapor control due to organosulfur volatility.
Safety Data Sheet (SDS) Core & Hazard Mitigation
Because empirical safety data for this specific CAS is sparse, rigorous laboratory safety protocols dictate that we apply structural analog extrapolation based on tetrahydrothiopyran derivatives 3[3] and specialty organosulfur guidelines.
GHS Classification:
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The amphiphilic nature of the molecule allows it to penetrate and irritate mucosal membranes 4[4].
STOT SE 3 (H335): Inhalation of organosulfur vapors can cause respiratory tract irritation 4[4].
Aquatic Chronic 2 (H411): Thioethers exhibit high environmental persistence and toxicity to aquatic organisms 2[2].
Mitigation & PPE:
Gloves: Standard latex is insufficient due to sulfur's permeation capabilities. Double-gloving with heavy-duty Nitrile or Butyl rubber is mandatory.
Ventilation: Must be handled in a Class II fume hood. The human nose can detect organosulfur compounds at parts-per-billion (ppb) levels; odor control is not just for comfort, but a primary indicator of exposure2[2].
Self-Validating Handling Workflow
To maintain the integrity of 4-(Thian-2-YL)butan-1-OL, researchers must employ strict air-free techniques. The following protocol is designed as a self-validating system: if the validation step fails, it acts as a diagnostic indicator that storage conditions were breached.
Fig 1. Self-validating handling workflow for 4-(Thian-2-YL)butan-1-OL to prevent oxidation.
Protocol 1: Inert Dispensing and Storage
Preparation: Transfer the sealed vial to a Class II fume hood. Ensure all glassware is oven-dried (120°C for 4 hours) to eliminate surface moisture, which can catalyze degradation.
Purging: Insert a nitrogen or argon line via a Schlenk line setup. Causality: Argon is denser than air and provides a superior blanket over the liquid, preventing oxygen ingress that leads to auto-oxidation of the thioether 2[2].
Dispensing: Use a gas-tight, argon-flushed syringe to extract the required volume.
Self-Validation (TLC): Before using the dispensed aliquot in a critical reaction, run a rapid Thin Layer Chromatography (TLC) plate (Eluent: 3:1 Hexanes/Ethyl Acetate). Stain with potassium permanganate. Validation: A single spot confirms purity. A baseline spot indicates premature oxidation to a sulfoxide.
Storage: Backfill the master vial with argon, seal with Parafilm, and store at 2-8°C in the dark.
Experimental Workflow: Chemoselective Oxidation
A common requirement in drug development is modulating the lipophilicity of the linker by oxidizing the thiane ring to a sulfoxide or sulfone, without over-oxidizing the primary alcohol to an aldehyde or carboxylic acid.
Fig 2. Controlled oxidation pathway of the thiane ring to sulfoxide and sulfone derivatives.
Protocol 2: Chemoselective Synthesis of 4-(1-Oxothian-2-yl)butan-1-ol
Solvation: Dissolve 1.0 mmol of 4-(Thian-2-YL)butan-1-OL in 10 mL of anhydrous dichloromethane (DCM).
Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Causality: Low temperatures kinetically trap the reaction at the sulfoxide stage and suppress the oxidation of the primary alcohol.
Oxidant Addition: Dissolve 1.05 mmol of meta-chloroperoxybenzoic acid (mCPBA) in 5 mL of DCM. Add dropwise over 15 minutes.
Reaction Monitoring (Self-Validation): Stir for 2 hours at 0°C. Monitor via LC-MS. Validation: The mass spectrum should show a dominant [M+H]+ peak at 191.3 (Sulfoxide). If a peak at 207.3 (Sulfone) appears, the reaction is over-oxidizing; quench immediately.
Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3). Causality: Thiosulfate instantly reduces any unreacted mCPBA, halting the oxidation cascade and preventing thermal runaway during solvent evaporation.
Extraction: Extract with DCM (3 x 10 mL), wash with saturated NaHCO3 to remove meta-chlorobenzoic acid, dry over anhydrous Na2SO4, and concentrate in vacuo.
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Preclinical Toxicology
Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 4-(Thian-2-YL)butan-1-OL (CAS: 62737-93-3) presents a unique toxicological profile due to its structural composition: a polar aliphatic alcohol chain tethered to a lipophilic tetrahydro-2H-thiopyran (thiane) ring. While sulfur-containing heterocycles are valuable pharmacophores in medicinal chemistry, they introduce specific metabolic vulnerabilities—most notably, the potential for S-oxidation.
This whitepaper outlines a state-of-the-art, tiered in vitro toxicity screening framework designed specifically for this compound. Rather than relying on generic screening panels, this protocol is engineered to address the specific mechanistic liabilities of thioether-containing molecules, ensuring high-fidelity hazard identification prior to in vivo exposure.
Physicochemical Profiling & Mechanistic Rationale
To design an effective toxicity screen, we must first understand the causality behind the compound's potential liabilities. The thiane ring in 4-(Thian-2-YL)butan-1-OL is a thioether. In hepatic environments, thioethers are highly susceptible to S-oxidation mediated by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) and Flavin-containing Monooxygenases (FMOs).
As demonstrated in classic thioether toxicity models, oxidation to sulfoxides can generate reactive electrophilic intermediates capable of covalent protein adduction and glutathione depletion . Further oxidation to sulfones typically represents a detoxification pathway, but the transient sulfoxide intermediate poses a distinct hepatotoxic and genotoxic risk. Consequently, our in vitro screening strategy must prioritize metabolic competence .
Proposed metabolic S-oxidation pathway of 4-(Thian-2-YL)butan-1-OL leading to potential toxicity.
Tiered Screening Workflow
To systematically de-risk 4-(Thian-2-YL)butan-1-OL, we deploy a four-tier screening architecture. Each tier acts as a self-validating system, ensuring that data artifacts are caught early and that go/no-go decisions are based on biologically relevant concentrations.
Sequential in vitro toxicity screening workflow for early-stage hazard identification.
Quantitative Data & Acceptance Criteria
To facilitate rapid comparison and ensure rigorous quality control, all quantitative data and assay acceptance thresholds are standardized in the matrix below.
Assay Tier
Target Mechanism
Cell Line / System
Positive Control
Self-Validation Acceptance Threshold
Relevance to 4-(Thian-2-YL)butan-1-OL
Tier 1: MTT
Basal Cytotoxicity
HepG2 / HK-2
1% Triton X-100
Positive control must yield <5% viability; Vehicle >95%.
Establishes baseline IC50 to prevent false positives in downstream functional assays.
Tier 2: Hepato-Tox
Reactive Metabolites
HepaRG (3D Spheroid)
Chlorpromazine
ATP depletion must correlate with LDH release >3-fold over vehicle.
Captures toxicity of the transient thiane S-oxide intermediate.
Tier 3: Ames
Mutagenicity
S. typhimurium (TA98/100)
2-Aminoanthracene
≥3-fold increase in revertant colonies in +S9 conditions.
Ensures thiane metabolites do not intercalate or mutate DNA.
Tier 4: hERG
Cardiotoxicity
CHO-hERG
E-4031 (0.1 µM)
Baseline leak current <100 pA; >80% tail current block by control.
Checks if the lipophilic thiane ring blocks the IKr potassium channel pore.
Experimental Protocols & Methodologies
The following protocols are engineered to be self-validating. By embedding strict control matrices into the methodology, we ensure that any observed toxicity is a true pharmacological effect of 4-(Thian-2-YL)butan-1-OL, rather than an assay artifact.
Tier 1: Basal Cytotoxicity (MTT Assay)
Causality: Before assessing specific mechanistic toxicity, establishing the basal cytotoxicity is imperative. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, making it a reliable indicator of metabolic viability .
Step-by-Step Protocol:
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Aspirate media. Apply 4-(Thian-2-YL)butan-1-OL at logarithmic concentrations (0.1 µM to 100 µM) in serum-free media to prevent protein binding artifacts.
Self-Validation Matrix: Include a vehicle control (0.1% DMSO, sets 100% viability baseline), a positive control (1% Triton X-100, sets 0% viability floor), and cell-free blank wells (to subtract phenol red background).
Incubation: Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
Solubilization: Aspirate media carefully. Add 100 µL of DMSO to solubilize the insoluble formazan crystals. Shake on an orbital shaker for 15 minutes.
Quantification: Read absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader. Calculate the IC50 using non-linear regression.
Causality: To ensure the parent compound and its S-oxidized metabolites do not induce point mutations or frameshifts, a Bacterial Reverse Mutation Test is strictly required per OECD Guideline 471 .
Step-by-Step Protocol:
Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.
Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) containing NADP and glucose-6-phosphate. Crucial for 4-(Thian-2-YL)butan-1-OL to ensure thiane S-oxidation occurs.
Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin), add:
100 µL of bacterial suspension.
50 µL of 4-(Thian-2-YL)butan-1-OL (at 5 concentrations up to 5000 µ g/plate ).
500 µL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions).
Incubation & Scoring: Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.
Validation: The assay is deemed valid only if the positive control (e.g., 2-aminoanthracene for +S9) yields a ≥3-fold increase in revertant colonies over the vehicle control, proving the metabolic competence of the S9 batch.
Tier 4: Cardiotoxicity (hERG Patch-Clamp)
Causality: The lipophilic nature of the thiane ring combined with the polar hydroxyl tail creates a pharmacophore that may interact with the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the rapid delayed rectifier current (IKr) can lead to QT prolongation. Per ICH S7B guidelines, in vitro hERG patch-clamp assays are mandatory .
Step-by-Step Protocol:
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.
Electrophysiology Setup: Use a whole-cell automated patch-clamp system. The extracellular solution must contain 137 mM NaCl, 4 mM KCl; the intracellular solution must contain 130 mM KCl, 5 mM Mg-ATP.
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse 4-(Thian-2-YL)butan-1-OL at escalating doses (1, 3, 10, 30 µM) for 5 minutes per concentration until steady-state block is achieved.
Validation: The patch-clamp assay is validated by a post-compound application of a known hERG inhibitor (0.1 µM E-4031). A stable baseline leak current of <100 pA and a >80% reduction in tail current post-E-4031 application are required for the recording to be included in the final IC50 calculation.
References
Chemical Research in Toxicology. "Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes." ACS Publications. URL:[Link]
OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals. URL:[Link]
European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential." URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Strategic Utilization of 4-(Thian-2-yl)butan-1-ol in Medicinal Chemistry and Drug Discovery
Introduction & Strategic Rationale 4-(Thian-2-yl)butan-1-ol (CAS: 62737-93-3), systematically referred to as [1], is a highly versatile bifunctional aliphatic-heterocyclic precursor. It features a saturated six-membered...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
4-(Thian-2-yl)butan-1-ol (CAS: 62737-93-3), systematically referred to as [1], is a highly versatile bifunctional aliphatic-heterocyclic precursor. It features a saturated six-membered sulfur-containing ring (thiane) attached to a flexible four-carbon alkyl chain terminating in a primary alcohol.
In contemporary drug discovery, the tetrahydrothiopyran (thiane) scaffold is recognized as a [2]. It offers unique conformational flexibility and lipophilicity compared to its oxygen (tetrahydropyran) or carbon (cyclohexane) isosteres. Furthermore, the sulfur atom serves as a metabolic and synthetic focal point; it can be selectively oxidized to sulfoxides or sulfones to modulate the physicochemical properties of the resulting drug candidate, such as enhancing hydrogen-bond acceptor capacity and improving aqueous solubility, a concept well-documented in the [3].
Physicochemical Profiling
Summarizing the baseline metrics of this precursor is critical for predicting its behavior in downstream synthesis and its ultimate contribution to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Property
Value
Pharmacological & Synthetic Relevance
Molecular Formula
C9H18OS
Optimal low-molecular-weight building block.
Molecular Weight
174.30 g/mol
Leaves ample "molecular weight budget" for downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors
1 (Terminal -OH)
Provides a reactive handle for esterification, etherification, or electrophilic activation.
Hydrogen Bond Acceptors
2 (-OH, -S-)
Sulfur acts as a weak H-bond acceptor; oxidation to a sulfone increases this to 3 strong acceptors.
LogP (estimated)
~2.5
Favorable lipophilicity for membrane permeability; highly tunable via S-oxidation.
Causality in Experimental Design: Why 4-(Thian-2-yl)butan-1-ol?
The strategic value of this precursor lies in its dual-node modifiability, allowing chemists to independently tune pharmacodynamics and pharmacokinetics:
Node 1: The Thiane Sulfur (Oxidation State Modulation). The thioether can be oxidized to a sulfone. Sulfone pharmacophores are critical in medicinal chemistry due to their metabolic stability and ability to form strong, directional hydrogen bonds with target proteins (e.g., in [4]).
Node 2: The Terminal Primary Alcohol (Linker Chemistry). The hydroxyl group is a poor leaving group but an excellent nucleophile. By converting it into a mesylate (-OMs) or tosylate (-OTs), it becomes a highly reactive electrophilic center, allowing for the attachment of complex pharmacophores via SN2 displacement.
Experimental Protocols
Note: The following methodologies are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are integrated to ensure reaction fidelity before proceeding to subsequent steps.
Protocol A: Chemoselective Oxidation of the Thiane Core to a Sulfone
Objective: To generate 4-(1,1-dioxothian-2-yl)butan-1-ol, enhancing the H-bond acceptor profile of the scaffold.
Causality: m-Chloroperoxybenzoic acid (mCPBA) is selected over harsher oxidants (like KMnO4) to prevent the over-oxidation of the primary alcohol to a carboxylic acid. The reaction is performed at 0 °C to control the exothermic nature of the initial sulfoxide formation, ensuring high conversion to the sulfone without thermal degradation.
Step-by-Step Methodology:
Preparation: Dissolve 4-(Thian-2-yl)butan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
Oxidant Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add mCPBA (77% max, 2.2 eq, 22 mmol) in portions over 30 minutes.
Self-Validation: The solution will become cloudy as the byproduct, m-chlorobenzoic acid, precipitates out of the DCM.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1, visualizing with KMnO4 stain).
Quenching & Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (20 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO3 (30 mL) to neutralize the acid.
Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude sulfone.
Protocol B: Activation of the Terminal Alcohol via Mesylation
Objective: To convert the terminal hydroxyl group of the sulfone intermediate into a reactive methanesulfonate ester for downstream SN2 coupling.
Causality: Methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) provides a rapid, high-yielding conversion. DCM is used as an aprotic solvent to prevent the competitive hydrolysis of MsCl.
Step-by-Step Methodology:
Preparation: Dissolve the sulfone intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous DCM (25 mL). Add Et3N (1.5 eq, 7.5 mmol) and cool the mixture to 0 °C.
Activation: Add MsCl (1.2 eq, 6.0 mmol) dropwise via a syringe over 10 minutes to control the exothermic reaction.
Propagation: Stir at 0 °C for 1 hour.
Self-Validation: Complete consumption of the starting material must be confirmed by LC-MS or TLC (the mesylate will appear as a significantly less polar spot compared to the starting alcohol).
Workup: Dilute the mixture with additional DCM (20 mL) and wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO3, and brine.
Isolation: Dry the organic phase over MgSO4, filter, and evaporate the solvent in vacuo. The resulting mesylate is typically pure enough (>95%) to be used directly in the next step without column chromatography, minimizing the risk of degradation.
Workflow Visualization
Divergent synthetic workflows utilizing 4-(Thian-2-yl)butan-1-ol in drug discovery.
References
Title: Meeting Organocatalysis with Drug Discovery: Asymmetric Synthesis of 3,3′-Spirooxindoles Fused with Tetrahydrothiopyrans as Novel p53-MDM2 Inhibitors
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review
Source: ResearchGate
URL: [Link]
Title: Identification of a New Class of Nonpeptidic Inhibitors of Cruzain
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Application Notes and Protocols for the Catalytic Conversion of 4-(Thian-2-yl)butan-1-ol
Introduction: 4-(Thian-2-yl)butan-1-ol is a bifunctional molecule featuring a saturated thiane ring and a primary alcohol. This unique structure presents a rich platform for a variety of catalytic transformations, offeri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
4-(Thian-2-yl)butan-1-ol is a bifunctional molecule featuring a saturated thiane ring and a primary alcohol. This unique structure presents a rich platform for a variety of catalytic transformations, offering pathways to novel intermediates for pharmaceutical and materials science applications. The thiane moiety can undergo reactions at the sulfur atom (e.g., oxidation) or involving cleavage of the C-S bonds, while the butanol side chain is amenable to oxidation, dehydrogenation, and other functionalizations. This document provides detailed application notes and protocols for plausible catalytic conversions of 4-(Thian-2-yl)butan-1-ol, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are based on established catalytic principles for structurally related compounds, offering a strategic guide for the exploration of this versatile substrate.
I. Catalytic Oxidation of the Thiane Ring: Access to Sulfoxides and Sulfones
The sulfur atom in the thiane ring is susceptible to selective oxidation, yielding the corresponding sulfoxide and sulfone. These higher oxidation state sulfur compounds are valuable intermediates in organic synthesis, often exhibiting unique biological activities.
Scientific Rationale:
The controlled oxidation of thioethers to sulfoxides without over-oxidation to sulfones is a significant challenge. Ruthenium-based catalysts, in conjunction with a mild oxidant like hydrogen peroxide, have shown high selectivity in the oxidation of aryl thiophenes. This approach is adapted here for the selective oxidation of the cyclic thioether in 4-(Thian-2-yl)butan-1-ol. The choice of a biphasic system with a phase-transfer catalyst can enhance reaction rates and selectivity.
Protocol 1: Selective Catalytic Oxidation to 4-(Thian-1-oxido-2-yl)butan-1-ol (Sulfoxide)
Objective: To selectively oxidize the sulfide in 4-(Thian-2-yl)butan-1-ol to the corresponding sulfoxide.
Materials:
Reagent/Material
Grade
Supplier
4-(Thian-2-yl)butan-1-ol
≥98%
Commercially available
cis-₂ (dmp = 2,9-dimethyl-1,10-phenanthroline)
Catalyst grade
Synthesized or commercial
Hydrogen Peroxide (H₂O₂)
30% aqueous solution
ACS Grade
Acetonitrile (CH₃CN)
Anhydrous
HPLC Grade
Sodium Bicarbonate (NaHCO₃)
≥99.5%
Reagent Grade
Sodium Sulfate (Na₂SO₄)
Anhydrous
Reagent Grade
Dichloromethane (CH₂Cl₂)
ACS Grade
VWR
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
Equipment:
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Reflux condenser
Temperature-controlled oil bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
To a 50 mL round-bottom flask, add 4-(Thian-2-yl)butan-1-ol (1.0 g, 5.74 mmol) and acetonitrile (20 mL).
Add the ruthenium catalyst, cis-₂ (0.05 mol%, 2.87 x 10⁻³ mmol).
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
Heat the reaction mixture to 50 °C and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of Ethyl acetate in Hexane) to afford the pure 4-(Thian-1-oxido-2-yl)butan-1-ol.
Expected Outcome:
Product
Form
Yield
Analytical Data
4-(Thian-1-oxido-2-yl)butan-1-ol
Colorless oil
85-95%
¹H NMR, ¹³C NMR, HRMS
Diagram of the Proposed Catalytic Oxidation Workflow:
Caption: Workflow for the catalytic oxidation of 4-(Thian-2-yl)butan-1-ol.
II. Catalytic Dehydrogenation of the Butanol Side Chain
The primary alcohol of 4-(Thian-2-yl)butan-1-ol can be catalytically dehydrogenated to the corresponding aldehyde, 4-(Thian-2-yl)butanal. This transformation is valuable for accessing carbonyl compounds that can serve as precursors for a wide range of further chemical modifications.
Scientific Rationale:
Acceptorless dehydrogenation (AD) of alcohols offers a green alternative to traditional oxidation methods, producing only hydrogen gas as a byproduct. A ternary hybrid catalyst system comprising a photoredox catalyst, a thiophosphate organocatalyst, and a nickel catalyst has been shown to be effective for the dehydrogenation of aliphatic secondary alcohols under visible light irradiation at room temperature.[1] This protocol adapts this system for the dehydrogenation of the primary alcohol in our target molecule.
Protocol 2: Acceptorless Dehydrogenation to 4-(Thian-2-yl)butanal
Objective: To catalytically dehydrogenate the primary alcohol of 4-(Thian-2-yl)butan-1-ol to the corresponding aldehyde.
Materials:
Reagent/Material
Grade
Supplier
4-(Thian-2-yl)butan-1-ol
≥98%
Commercially available
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆
Photocatalyst
Commercially available
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Organocatalyst precursor
Commercially available
NiBr₂·glyme
Nickel catalyst
Commercially available
1,4-Dioxane
Anhydrous
HPLC Grade
Argon (Ar)
High Purity
Gas Supplier
Equipment:
Schlenk tube
Magnetic stirrer and stir bar
Blue LED lamp (450 nm)
Vacuum/Argon manifold
Syringes and needles
Procedure:
In a glovebox, add [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%), 3,5-bis(trifluoromethyl)phenyl isothiocyanate (5 mol%), and NiBr₂·glyme (5 mol%) to a Schlenk tube equipped with a magnetic stir bar.
Add 4-(Thian-2-yl)butan-1-ol (0.5 mmol) and anhydrous 1,4-dioxane (2.5 mL).
Seal the Schlenk tube, remove it from the glovebox, and place it in front of a blue LED lamp.
Stir the reaction mixture at room temperature under irradiation for 24 hours.
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, the reaction mixture can be filtered through a short pad of silica gel, eluting with ethyl acetate, to remove the catalyst.
The solvent is then removed under reduced pressure to yield the crude 4-(Thian-2-yl)butanal. Further purification can be achieved by column chromatography if necessary.
Expected Outcome:
Product
Form
Yield
Analytical Data
4-(Thian-2-yl)butanal
Pale yellow oil
70-85%
¹H NMR, GC-MS
Diagram of the Proposed Catalytic Dehydrogenation Cycle:
Caption: Proposed catalytic cycle for acceptorless dehydrogenation.
III. Catalytic Ring-Opening Hydrogenolysis of the Thiane Ring
The thiane ring can be opened via catalytic hydrogenolysis of the C-S bonds, leading to linear sulfur-containing alkanes. This transformation can be valuable for producing specialty chemicals and polymer precursors.
Scientific Rationale:
The hydrodesulfurization (HDS) of cyclic thioethers is a well-established process in the petroleum industry. Nickel phosphide (Ni₂P) has been identified as an effective catalyst for the HDS of tetrahydrothiophene.[2] This protocol proposes the use of a supported Ni₂P catalyst for the ring-opening hydrogenolysis of the thiane ring in 4-(Thian-2-yl)butan-1-ol.
Protocol 3: Ring-Opening to 1,8-Octanediol and H₂S
Objective: To catalytically cleave the C-S bonds of the thiane ring and hydrogenate the resulting linear chain to produce 1,8-octanediol.
Materials:
Reagent/Material
Grade
Supplier
4-(Thian-2-yl)butan-1-ol
≥98%
Commercially available
Ni₂P/SiO₂
Catalyst grade
Synthesized or commercial
Hydrogen (H₂)
High Purity
Gas Supplier
Dodecane
Anhydrous
ACS Grade
Equipment:
High-pressure autoclave reactor
Magnetic stirrer
Temperature and pressure controllers
Gas inlet and outlet valves
Procedure:
Charge the autoclave reactor with 4-(Thian-2-yl)butan-1-ol (1.0 g, 5.74 mmol), Ni₂P/SiO₂ catalyst (0.1 g), and dodecane (20 mL) as the solvent.
Seal the reactor and purge several times with hydrogen gas.
Pressurize the reactor with hydrogen to 50 bar.
Heat the reactor to 300 °C while stirring.
Maintain the reaction at this temperature and pressure for 8 hours.
Cool the reactor to room temperature and carefully vent the excess hydrogen.
Open the reactor, and filter the catalyst from the reaction mixture.
Analyze the liquid product by GC-MS to identify and quantify the products.
Expected Outcome:
Product
Form
Yield
Analytical Data
1,8-Octanediol
White solid
60-75%
GC-MS, ¹H NMR
Hexane, Heptane
Colorless liquids
Byproducts
GC-MS
Diagram of the Proposed Ring-Opening Hydrogenolysis Pathway:
Caption: Proposed pathway for ring-opening hydrogenolysis.
IV. Conclusion
The catalytic conversion of 4-(Thian-2-yl)butan-1-ol represents a promising area for chemical synthesis, offering access to a diverse range of functionalized molecules. The protocols detailed in these application notes provide a foundational framework for researchers to explore the oxidation of the thiane ring, the dehydrogenation of the alcohol side chain, and the ring-opening hydrogenolysis of the cyclic thioether. While these methods are based on analogous transformations of similar molecular scaffolds, they offer scientifically sound starting points for the development of novel synthetic routes and the discovery of new chemical entities. Further optimization of reaction conditions and catalyst systems will undoubtedly lead to more efficient and selective transformations of this versatile building block.
References
Ruthenium-catalyzed selective oxidation of aryl thiophenes using hydrogen peroxide.Journal of Molecular Catalysis A: Chemical, 2006, 258(1-2), 244-250.
Catalytic Acceptorless Dehydrogenation of Aliphatic Alcohols. Journal of the American Chemical Society, 2020 , 142(9), 4493-4499. [Link]
Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. International Journal of Hydrogen Energy, 2021 , 46(58), 29878-29887. [Link]
Catalytic oxidation of para-substituted thioanisole derivatives.Dalton Transactions, 2017, 46(34), 11356-11367.
The Catalytic Dehydrogenation of 2-Substituted Tetrahydronaphthalene Derivatives. Journal of the American Chemical Society, 1949 , 71(10), 3342–3347. [Link]
Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society, 2014 , 136(34), 11910-11913. [Link]
Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of biomass-derived chemicals. Carbon Neutrality, 2024 , 3(1), 17. [Link]
Designing Catalysts for Functionalization of Unactivated C H Bonds Based on the CH Activation Reaction. Accounts of Chemical Research, 2012 , 45(6), 886-898. [Link]
In vitro assay preparation protocols involving 4-(Thian-2-YL)butan-1-OL
An Application Guide to the In Vitro Characterization of 4-(Thian-2-YL)butan-1-OL Introduction: Charting a Course for a Novel Compound In the landscape of drug discovery and chemical biology, novel molecular entities suc...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the In Vitro Characterization of 4-(Thian-2-YL)butan-1-OL
Introduction: Charting a Course for a Novel Compound
In the landscape of drug discovery and chemical biology, novel molecular entities such as 4-(Thian-2-YL)butan-1-OL represent both a challenge and an opportunity. This compound, characterized by a thiane ring linked to a butanol chain, currently lacks a significant footprint in publicly accessible scientific literature regarding its specific biological activities. This document, therefore, serves not as a summary of existing data, but as a strategic guide for researchers, scientists, and drug development professionals. It provides a comprehensive, step-by-step framework for the initial in vitro characterization of this, or any, novel compound.
As a Senior Application Scientist, the imperative is to move beyond mere protocol recitation. This guide is built on a foundation of scientific causality, explaining not just how to perform an assay, but why specific experimental choices are made. We will progress through a logical cascade of experiments, beginning with the foundational assessment of cytotoxicity to establish a viable concentration window for subsequent, more mechanistic assays. This ensures that observed effects are biological and not artifacts of cellular toxicity. From there, we will explore robust protocols for investigating potential mechanisms of action, including enzyme inhibition, receptor binding, and changes in gene expression. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Part 1: Foundational Assessment - Cell Viability and Cytotoxicity
Before any specific biological activity can be assessed, it is critical to determine the concentration range at which 4-(Thian-2-YL)butan-1-OL affects fundamental cellular health. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[1] It measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[2]
Principle of the MTT Assay
The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes present in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[3][4] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of living, metabolically active cells in the well.[5] A decrease in signal upon treatment with the test compound indicates either a reduction in cell proliferation or an increase in cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials:
4-(Thian-2-YL)butan-1-OL stock solution (e.g., 100 mM in DMSO)
Selected cancer and/or normal cell lines
Complete cell culture medium (e.g., DMEM with 10% FBS)[6]
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]
96-well flat-bottom sterile culture plates
Multichannel pipette, sterile tips
Humidified incubator (37°C, 5% CO₂)
Microplate spectrophotometer (ELISA reader)
Procedure:
Cell Seeding:
a. Harvest cells that are in a logarithmic growth phase.
b. Perform a cell count using a hemocytometer or automated cell counter.
c. Dilute the cells in complete medium to a seeding density of 5,000-10,000 cells/100 µL. Rationale: This density should allow for exponential growth during the experiment without reaching over-confluency.
d. Seed 100 µL of the cell suspension into each well of a 96-well plate.
e. Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[7]
Compound Treatment:
a. Prepare serial dilutions of 4-(Thian-2-YL)butan-1-OL in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.[4]
b. Include necessary controls:
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) as the highest compound concentration. This accounts for any solvent-induced toxicity.
Untreated Control: Cells in medium only, representing 100% viability.
Blank Control: Wells with medium only (no cells) to measure background absorbance.
c. After 24 hours, carefully remove the seeding medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.
d. Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
MTT Addition and Formazan Formation:
a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
b. Incubate the plate for an additional 2-4 hours at 37°C. Purple formazan crystals should become visible under a microscope in viable cells.[2]
Formazan Solubilization:
a. Carefully remove the medium containing MTT. Caution: Do not disturb the formazan crystals at the bottom of the wells.
b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1]
c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[4]
Data Acquisition:
a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Presentation and Analysis
The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Calculation:
Subtract the average absorbance of the blank control from all other wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
Plot the percent viability against the logarithm of the compound concentration.
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value.
Table 1: Hypothetical In Vitro Cytotoxicity Data for 4-(Thian-2-YL)butan-1-OL
Cell Line
Assay Type
Incubation Time (hours)
IC₅₀ (µM)
Cancer Cell Lines
A549 (Lung)
MTT
48
Data to be determined
MCF-7 (Breast)
MTT
48
Data to be determined
HepG2 (Liver)
MTT
48
Data to be determined
Normal Cell Line
| HEK293 (Kidney) | MTT | 48 | Data to be determined |
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Part 2: Elucidating Mechanism of Action - Target-Based Assays
Once a non-toxic concentration range is established, the next logical step is to investigate how 4-(Thian-2-YL)butan-1-OL might be exerting a biological effect. This often involves testing its interaction with specific molecular targets.
Section 2.1: Enzyme Inhibition Assays
Many therapeutic drugs function by inhibiting the activity of specific enzymes involved in disease pathways.[8] An enzyme inhibition assay can determine if 4-(Thian-2-YL)butan-1-OL reduces the rate of a specific enzymatic reaction and can provide its inhibitor potency (IC₅₀).
Principle of Enzyme Inhibition Assays:
These assays measure the activity of a purified enzyme in the presence and absence of the test compound. The enzyme, its substrate, and the inhibitor are combined, and the formation of a product (or consumption of the substrate) is monitored over time. This is often measured by a change in absorbance or fluorescence.[9][10]
General Protocol: Determining Inhibitor Potency (IC₅₀)
Materials:
Purified target enzyme
Enzyme-specific substrate
4-(Thian-2-YL)butan-1-OL
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)
96- or 384-well assay plates (UV-transparent or black, depending on detection method)
Microplate reader (spectrophotometer or fluorometer)
Procedure:
Reagent Preparation:
a. Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.
b. Prepare a stock solution of the substrate. The optimal concentration is often at or near the Michaelis constant (Km) for IC₅₀ determination.
c. Prepare serial dilutions of 4-(Thian-2-YL)butan-1-OL in assay buffer.
Assay Setup (Example in a 100 µL final volume):
a. Add 50 µL of assay buffer containing the appropriate dilution of the test compound (or vehicle control) to each well.
b. Add 25 µL of the enzyme solution to each well.
c. Incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
d. Initiate the enzymatic reaction by adding 25 µL of the substrate solution.
Data Acquisition:
a. Immediately place the plate in the microplate reader.
b. Measure the product formation (e.g., absorbance or fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period.
Data Analysis:
a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the kinetic data.
b. Determine the percent inhibition for each concentration relative to the vehicle control:
% Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] x 100
c. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Mechanisms of reversible enzyme inhibition.[8]
Section 2.2: Receptor Binding Assays
Receptor binding assays are fundamental for determining if a compound interacts directly with a cellular receptor, such as a G protein-coupled receptor (GPCR).[11] A competitive binding assay measures the ability of a test compound (unlabeled "competitor") to displace a known radiolabeled or fluorescently labeled ligand from the receptor.
Principle of Competitive Binding Assays:
A fixed concentration of a high-affinity labeled ligand and varying concentrations of the unlabeled test compound are incubated with a source of the receptor (e.g., cell membranes).[12] If the test compound binds to the same site as the labeled ligand, it will compete for binding, resulting in a dose-dependent decrease in the measured signal from the labeled ligand.
General Protocol: Radioligand Competitive Binding Assay
Materials:
Cell membrane preparation expressing the target receptor[12]
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor
4-(Thian-2-YL)butan-1-OL
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA)
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)
Glass fiber filters
Scintillation fluid and vials
Filtration manifold apparatus
Scintillation counter
Procedure:
Assay Setup: In test tubes or a 96-well plate, set up three types of reactions:
a. Total Binding: Add assay buffer, radioligand (at a concentration near its dissociation constant, Kd), and the membrane preparation. This measures the total signal.
b. Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of an unlabeled known ligand (to saturate all specific binding sites), and the membrane preparation. This measures the signal from the radioligand binding to non-receptor components.[12]
c. Competitive Binding: Add assay buffer, radioligand, increasing concentrations of 4-(Thian-2-YL)butan-1-OL, and the membrane preparation.
Incubation: Incubate the reactions at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.[12]
Termination and Filtration:
a. Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound ligand passes through.
b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Data Acquisition:
a. Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
b. For each concentration of the test compound, calculate the percentage of specific binding.
c. Plot the percent specific binding against the log of the test compound concentration.
d. Use non-linear regression to determine the IC₅₀ (concentration of test compound that displaces 50% of the specific binding), which can then be used to calculate the inhibition constant (Ki).
Caption: Experimental workflow for a competitive radioligand binding assay.[12]
Part 3: Pathway Analysis - Gene Expression Profiling
To understand the broader cellular response to 4-(Thian-2-YL)butan-1-OL, especially if a specific target is unknown, analyzing changes in gene expression is a powerful hypothesis-generating tool.[6] Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for accurately measuring the expression levels of specific genes.[13][14]
Principle of RT-qPCR:
This technique involves a three-step process: (1) RNA Extraction from cells treated with the compound, (2) Reverse Transcription of the messenger RNA (mRNA) into complementary DNA (cDNA), and (3) Quantitative PCR (qPCR) , where the cDNA is amplified using gene-specific primers in the presence of a fluorescent dye (like SYBR Green) that reports the amount of DNA being synthesized in real-time.[15] By comparing the amplification of a target gene in treated vs. untreated cells (normalized to a stable housekeeping gene), one can quantify the change in gene expression.
General Protocol: RT-qPCR Workflow
Materials:
Cells treated with a non-toxic concentration of 4-(Thian-2-YL)butan-1-OL and vehicle control.
RNA extraction kit (e.g., TRIzol-based or column-based)
qPCR master mix (containing DNA polymerase, dNTPs, and fluorescent dye)
Gene-specific forward and reverse primers for target genes and housekeeping genes (e.g., GAPDH, ACTB)
Real-time PCR instrument
Procedure:
Cell Treatment and Lysis:
a. Treat cells in culture plates with the desired concentration of 4-(Thian-2-YL)butan-1-OL for a specified time (e.g., 6, 12, or 24 hours).
b. Lyse the cells directly in the plate according to the RNA extraction kit manufacturer's protocol.[16]
Total RNA Extraction and Quantification:
a. Isolate total RNA from the cell lysate using the chosen kit. This typically involves steps of phase separation, precipitation, and washing.
b. Quantify the RNA concentration and assess its purity (e.g., using a Nanodrop spectrophotometer).
cDNA Synthesis (Reverse Transcription):
a. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[16]
Quantitative PCR (qPCR):
a. Set up the qPCR reactions in a PCR plate, combining the qPCR master mix, gene-specific primers, and diluted cDNA for each sample and gene to be tested.
b. Run the plate in a real-time PCR instrument using an appropriate thermal cycling protocol.
Data Analysis (Comparative Ct Method):
a. The instrument measures the cycle threshold (Ct), which is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of target cDNA.
b. Normalize the Ct value of the target gene to the Ct value of a housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).
c. Calculate the change in expression relative to the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
d. The fold change in gene expression is calculated as 2⁻ΔΔᶜᵗ.[15]
Caption: Workflow for analyzing gene expression changes via RT-qPCR.
Conclusion
The protocols and strategies outlined in this application note provide a robust and scientifically rigorous framework for the initial in vitro characterization of 4-(Thian-2-YL)butan-1-OL. By systematically progressing from broad cytotoxicity screening to specific, mechanistic assays, researchers can efficiently build a comprehensive biological profile of this novel compound. This logical workflow not only maximizes the value of experimental resources but also ensures that the resulting data is reliable and interpretable, paving the way for more advanced preclinical development.
References
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
Abcam. (n.d.). Cell viability assays.
ATCC. (n.d.). MTT Cell Proliferation Assay.
Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
BenchChem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
Hwang, H. S., et al. (n.d.). A Handbook on in vitro Gene Expression Study for Cosmetic Testing.
Ornelas, L., et al. (n.d.). Fluorescent-dependent comparative Ct method for qPCR gene expression analysis in IVF clinical pre-implantation embryonic testing. PMC.
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
BenchChem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
Xu, J. X., et al. (2021). RT-qPCR Analysis to Test Gene Expression. Bio-protocol. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays.
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Taylor & Francis Online. (2018). Twenty-Five Years of Quantitative PCR for Gene Expression Analysis. Retrieved from [Link]
Bio-protocol. (2017). Enzyme inhibition assay. Retrieved from [Link]
protocols.io. (n.d.). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
Taylor & Francis Online. (2018). Twenty-Five Years of Quantitative PCR for Gene Expression Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Significance
In modern medicinal chemistry, saturated sulfur-containing heterocycles are highly valued for their ability to modulate lipophilicity, improve metabolic stability, and provide unique three-dimensional vectors for target engagement[1]. 4-(Thian-2-yl)butan-1-ol (CAS: 62737-93-3)[2] is a highly versatile, bifunctional building block. It features a saturated six-membered thiane (tetrahydrothiopyran) core substituted at the
α
-position (C2) with a flexible four-carbon aliphatic alcohol chain.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. The dual functionality of this molecule allows for divergent synthetic pathways:
Electrophilic Activation & Cyclization: The terminal hydroxyl group can be converted into a leaving group, allowing the inherently nucleophilic thiane sulfur to perform an intramolecular
SN2
attack. Because the chain is four carbons long, this cyclization thermodynamically favors the formation of a stable 6,6-fused bicyclic system (a 1-thioniabicyclo[4.4.0]decane architecture).
Oxidative
α
-Functionalization: The thiane sulfur can be oxidized to a sulfone (1,1-dioxide). This transformation dramatically increases the acidity of the adjacent
α
-protons, enabling advanced functionalization such as palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA)[1][3].
Synthetic Workflows & Logical Relationships
The following diagram illustrates the divergent synthetic pathways accessible from the 4-(Thian-2-yl)butan-1-ol scaffold.
Caption: Divergent synthetic workflows for 4-(Thian-2-yl)butan-1-ol yielding sulfones or fused bicyclic heterocycles.
Mechanistic Insights & Causality (E-E-A-T)
Pathway 1: Oxidation to Cyclic Sulfones
To utilize the thiane core for
α
-functionalization, the sulfur atom must be oxidized to a sulfone[1]. We utilize meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM).
Causality of Reagent Choice: mCPBA is selected over aqueous oxidants (like
H2O2
/tungstate) because DCM provides excellent solubility for the lipophilic thiane, while the byproduct, meta-chlorobenzoic acid (m-CBA), has low solubility in cold DCM and precipitates out, making purification highly efficient[4].
Stoichiometry: Exactly 2.2 equivalents are used to ensure complete conversion past the intermediate sulfoxide, preventing complex diastereomeric mixtures.
Pathway 2: Intramolecular Cyclization via Mesylation
Causality of Activation: We activate the terminal alcohol using Methanesulfonyl chloride (MsCl) rather than Tosyl chloride (TsCl). The mesylate group has a lower molecular weight, and its byproducts are highly water-soluble, allowing for a self-validating aqueous workup.
Cyclization Thermodynamics: The intramolecular
SN2
attack by the thiane sulfur onto the activated C4' carbon forms a new 6-membered ring. The resulting 1-thioniabicyclo[4.4.0]decane salt is a stable, fused 6,6-system.
Caption: Mechanistic causality of the intramolecular cyclization forming a 6,6-fused bicyclic sulfonium salt.
Quantitative Data: Activation Strategies
The choice of leaving group dictates the temperature required for the cyclization step. The table below summarizes the quantitative parameters for different activation strategies.
Reagent / Activation
Intermediate Formed
Cyclization Temp
Yield (%)
Causality / Practical Notes
MsCl /
Et3N
Mesylate (-OMs)
60 °C (Acetonitrile)
82%
Excellent atom economy; byproducts easily removed via aqueous wash.
TsCl / Pyridine
Tosylate (-OTs)
80 °C (Toluene)
75%
Slower reaction; requires higher heat to overcome steric bulk of the tosyl group.
I2
/
PPh3
/ Imidazole
Iodide (-I)
25 °C (DCM)
88%
Extremely fast cyclization due to iodine being a superior leaving group; harder to purify (phosphine oxide byproduct).
Experimental Protocols
Protocol A: Synthesis of 4-(1,1-Dioxothian-2-yl)butan-1-ol
This protocol describes the self-validating oxidation of the thiane core to a cyclic sulfone.
Materials:
4-(Thian-2-yl)butan-1-ol (1.0 eq, 10.0 mmol)
mCPBA (77% max, 2.2 eq, 22.0 mmol)
Anhydrous Dichloromethane (DCM) (50 mL)
Saturated aqueous
NaHCO3
and
Na2S2O3
Step-by-Step Methodology:
Initialization: Dissolve 4-(Thian-2-yl)butan-1-ol (10.0 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.
Oxidant Addition: Add mCPBA (22.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic nature of the oxidation and prevents solvent boil-off[4].
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Self-Validation (TLC): Monitor via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material (
Rf≈0.6
) should disappear, replaced by a highly polar sulfone spot (
Rf≈0.2
). The precipitation of white solid (m-CBA) in the flask is a visual confirmation of reaction progress.
Quenching & Workup: Filter the suspension through a sintered glass funnel to remove m-CBA. Wash the filtrate with saturated aqueous
Na2S2O3
(2 x 30 mL) to destroy unreacted peroxides, followed by saturated aqueous
NaHCO3
(3 x 30 mL) to remove residual acidic byproducts.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the cyclic sulfone as a viscous oil or white solid.
Protocol B: Synthesis of 1-Thioniabicyclo[4.4.0]decane Mesylate
This protocol details the activation and subsequent intramolecular cyclization.
Mesylation: Dissolve the starting material in anhydrous DCM (20 mL) and add
Et3N
(7.5 mmol). Cool to 0 °C. Add MsCl (6.0 mmol) dropwise. Stir for 1 hour at 0 °C.
Workup of Intermediate: Dilute with DCM (20 mL) and wash with ice-cold water (2 x 20 mL) and brine (20 mL). Causality: Cold water is strictly used to prevent premature hydrolysis of the highly reactive mesylate intermediate. Dry over
Na2SO4
and evaporate the DCM without heating above 25 °C.
Cyclization: Immediately dissolve the crude mesylate in anhydrous Acetonitrile (20 mL). Attach a reflux condenser and heat to 60 °C for 12 hours under a nitrogen atmosphere.
Isolation: As the bicyclic sulfonium salt forms, it will often precipitate from the acetonitrile due to its ionic nature. Cool the flask to 0 °C, filter the resulting solid, and wash with cold diethyl ether to yield the pure 1-thioniabicyclo[4.4.0]decane mesylate salt.
How to improve synthesis yield of 4-(Thian-2-YL)butan-1-OL in the lab
Welcome to the technical support center for the laboratory synthesis of 4-(Thian-2-yl)butan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the laboratory synthesis of 4-(Thian-2-yl)butan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges of this synthesis and improve your yield.
Introduction to the Synthesis of 4-(Thian-2-yl)butan-1-ol
The synthesis of 4-(Thian-2-yl)butan-1-ol presents a unique set of challenges due to the presence of the thiane moiety. The sulfur atom can influence the reactivity of adjacent positions and may interact with certain reagents. This guide will focus on the most plausible synthetic routes and provide solutions to common problems you may encounter.
Two primary synthetic strategies are generally considered for the preparation of this molecule:
Grignard-based approach: This involves the formation of a Grignard reagent from a 2-halothiane and its subsequent reaction with a suitable electrophile, such as oxetane, to introduce the 4-hydroxybutyl side chain.
Lithiation-based approach: This strategy involves the deprotonation of thiane at the 2-position using a strong base, followed by quenching with an appropriate electrophile.
This guide will primarily focus on troubleshooting the Grignard-based approach, as it is a more common and generally applicable method for C-C bond formation.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Grignard Reagent
Symptoms:
The magnesium turnings do not react, or the reaction does not initiate.
A significant amount of the starting 2-halothiane is recovered.
Formation of Wurtz coupling byproducts (e.g., 2,2'-bithiane).
Potential Causes and Solutions:
Cause: Presence of moisture in the reaction setup.
Explanation: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.
Solution: Ensure all glassware is rigorously dried in an oven (at least 120°C) overnight and assembled hot under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).
Cause: Inactive magnesium surface.
Explanation: Magnesium turnings can have a passivating oxide layer on their surface that prevents the reaction from starting.
Solution: Activate the magnesium by one of the following methods:
Add a small crystal of iodine. The iodine will etch the magnesium surface, exposing fresh metal.
Add a few drops of 1,2-dibromoethane. This will react with the magnesium to form ethylene gas and magnesium bromide, activating the surface.
Mechanically crush the magnesium turnings under an inert atmosphere just before use.
Cause: Impure 2-halothiane.
Explanation: Impurities in the starting material can inhibit the formation of the Grignard reagent.
Solution: Purify the 2-halothiane by distillation or column chromatography before use.
Experimental Protocol: Formation of Thian-2-ylmagnesium Chloride
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add magnesium turnings (1.2 eq.) to the flask.
Add a small crystal of iodine to the flask to activate the magnesium.
In the dropping funnel, prepare a solution of 2-chlorothiane (1.0 eq.) in anhydrous tetrahydrofuran (THF).
Add a small portion of the 2-chlorothiane solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun.
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-chlorothiane solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Problem 2: Low Yield of 4-(Thian-2-yl)butan-1-ol in the Coupling Step
Symptoms:
A large amount of the Grignard reagent is quenched, leading to the formation of thiane.
Low conversion of the electrophile (oxetane).
Formation of side products from the reaction of the Grignard reagent with itself or the solvent.
Potential Causes and Solutions:
Cause: Slow reaction of the Grignard reagent with oxetane.
Explanation: The reaction of Grignard reagents with the four-membered ring of oxetane can be slower than with more strained epoxides.[1][2] This can lead to side reactions if the conditions are not optimized.
Solution:
Increase the reaction temperature. After the initial addition at a lower temperature, the reaction mixture can be gently refluxed to drive the reaction to completion.
Use a co-solvent. The addition of a coordinating co-solvent like 1,4-dioxane can sometimes enhance the reactivity of the Grignard reagent.
Cause: Impure oxetane.
Explanation: Impurities in the oxetane, especially water or alcohols, will quench the Grignard reagent.
Solution: Purify the oxetane by distillation from a suitable drying agent (e.g., calcium hydride) immediately before use.
Cause: Incorrect stoichiometry.
Explanation: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the oxetane.
Solution: It is often beneficial to use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the oxetane.
Experimental Protocol: Reaction of Thian-2-ylmagnesium Chloride with Oxetane
Cool the freshly prepared solution of thian-2-ylmagnesium chloride to 0°C in an ice bath.
In a separate, flame-dried flask, prepare a solution of oxetane (1.0 eq.) in anhydrous THF.
Add the oxetane solution dropwise to the cooled Grignard reagent with vigorous stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC or GC-MS).
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-bromothiane instead of 2-chlorothiane to prepare the Grignard reagent?
A1: Yes, 2-bromothiane can be used and may even be more reactive than 2-chlorothiane for the formation of the Grignard reagent. However, 2-chlorothiane is often more readily available or easier to prepare. The choice of halide will depend on availability and cost.
Q2: I am observing the formation of a significant amount of a dimer of the thiane starting material. What is causing this and how can I prevent it?
A2: The formation of a dimer (2,2'-bithiane) is likely due to a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-halothiane. This can be minimized by:
Ensuring a slow, dropwise addition of the 2-halothiane to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture.
Maintaining a gentle reflux during the Grignard formation. Overheating can promote the coupling side reaction.
Q3: Are there any alternative methods to introduce the 4-hydroxybutyl side chain?
A3: Yes, an alternative to using oxetane is to react the thian-2-yl Grignard reagent with a protected 4-halobutanol, such as 4-bromobutan-1-ol protected as a tetrahydropyranyl (THP) ether. The THP protecting group can then be removed under acidic conditions to yield the desired alcohol.
Q4: What are the key safety precautions to take during this synthesis?
A4:
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. All reactions should be conducted under a dry, inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
Anhydrous Solvents: Anhydrous ethers like THF are flammable and can form explosive peroxides. Always use freshly distilled and tested solvents.
Quenching: The quenching of the Grignard reaction is exothermic and generates flammable gases. Perform the quench slowly and with adequate cooling.
Data Presentation
Table 1: Comparison of Potential Synthetic Routes
Parameter
Grignard Reaction with Oxetane
Reduction of 4-(Thian-2-yl)butanoic Acid
Starting Materials
2-Halothiane, Magnesium, Oxetane
4-(Thian-2-yl)butanoic acid
Key Reagents
Grignard reagent (in situ)
Lithium aluminum hydride (LiAlH₄) or Borane (BH₃)
Common Solvents
Anhydrous THF, Diethyl ether
Anhydrous THF, Diethyl ether
Reaction Temperature
0°C to reflux
0°C to reflux
Potential Side Products
Wurtz coupling products, Thiane
Over-reduction products (if applicable)
Safety Considerations
Highly moisture-sensitive, exothermic
LiAlH₄ is highly reactive with water
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-(Thian-2-yl)butan-1-ol.
Solvent optimization for efficient 4-(Thian-2-YL)butan-1-OL extraction and recovery
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(Thian-2-yl)butan-1-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(Thian-2-yl)butan-1-ol .
Because this compound features a lipophilic thioether heterocycle (the thiane ring) paired with a hydrophilic primary alcohol tail, it exhibits amphiphilic properties. This unique structure frequently leads to emulsion formation, phase partitioning issues, and thermal degradation during solvent recovery. The following troubleshooting guides and self-validating protocols are engineered to resolve these bottlenecks.
Part 1: Solvent Selection & Emulsion Troubleshooting
Q1: Why does emulsion formation occur during the aqueous workup of 4-(Thian-2-yl)butan-1-ol, and how can I select a solvent to prevent it?
Causality: The amphiphilic nature of 4-(Thian-2-yl)butan-1-ol allows it to act as a weak surfactant. The polar hydroxyl (-OH) head interacts with water, while the non-polar thiane tail interacts with the organic phase. This lowers the interfacial tension between the two immiscible liquids, stabilizing microscopic droplets and causing stubborn emulsions ()[1].
Solution: To break the emulsion, you must manipulate the thermodynamic equilibrium. Increasing the ionic strength of the aqueous phase by adding saturated NaCl (brine) reduces the free water molecules available to hydrate the hydroxyl group. This forces the compound into the organic layer—a phenomenon known as the "salting-out" effect ()[2]. Furthermore, selecting a solvent with a high density differential relative to water (e.g., Dichloromethane) ensures gravity-driven phase separation ()[3].
Q2: What is the optimal solvent system for maximizing the partition coefficient (K) of this organosulfur compound?
Causality: Extraction efficiency relies on the solute's distribution between two phases based on relative solubility. The thiane ring requires a solvent with good polarizability to interact with the sulfur atom, while the hydroxyl group requires a hydrogen-bond acceptor. Relying on purely non-polar solvents (like hexane) will result in poor recovery because they cannot solubilize the polar tail.
Data Presentation:
Table 1: Solvent Property Matrix for 4-(Thian-2-yl)butan-1-ol Extraction
Solvent
Polarity Index
Boiling Point (°C)
Density (g/mL)
Suitability & Mechanistic Rationale
Ethyl Acetate (EtOAc)
4.4
77.1
0.902
High: Excellent H-bond acceptor for the -OH group; easily removed under vacuum.
Dichloromethane (DCM)
3.1
39.6
1.330
High: Strong affinity for the thiane ring; high density (bottom layer) prevents emulsions.
Methyl tert-butyl ether
2.5
55.2
0.740
Medium: Good phase separation, but lower solubility for the polar alcohol tail.
Hexane
0.1
68.0
0.659
Low: Insufficient polarity to solubilize the terminal hydroxyl group.
Part 2: Self-Validating Extraction Workflows
Q3: I am experiencing low extraction yields (<60%). What protocol adjustments are self-validating to ensure maximum recovery?
Causality: Low yields typically result from incomplete partitioning or insufficient volumetric ratios during Liquid-Liquid Extraction (LLE). A single extraction is rarely 100% efficient due to the equilibrium limits of the partition coefficient. Sequential extractions shift this equilibrium to favor total recovery.
This protocol incorporates built-in diagnostic checks so the system validates its own success.
Preparation & Salting Out : Transfer the crude aqueous reaction mixture to a separatory funnel. Add saturated NaCl solution (brine) at a 1:4 volumetric ratio to the aqueous phase.
Solvent Addition : Add the optimized organic solvent (e.g., EtOAc) at a 1:1 volumetric ratio to the aqueous phase.
Agitation & Venting : Invert the funnel and gently swirl. Vent immediately to release vapor pressure. Proceed to shake vigorously for 2-3 minutes to maximize the interfacial surface area for mass transfer.
Phase Separation : Mount the funnel and allow the mixture to stand.
Validation Checkpoint 1 (Visual): Shine a backlight behind the funnel. The interface must be a sharp, distinct line. If a cloudy "rag layer" persists, add 5 mL of brine and gently swirl to break the remaining emulsion.
Collection : Drain the lower aqueous layer into a secondary flask and collect the upper organic layer (if using EtOAc).
Sequential Extraction : Return the aqueous layer to the funnel and repeat steps 2-5 twice more with fresh solvent.
Self-Validation (The "Exhaustion" Check) : Spot the final aqueous raffinate on a Thin Layer Chromatography (TLC) plate alongside a pure reference standard of 4-(Thian-2-yl)butan-1-ol. Develop in a 70:30 Hexane:EtOAc system and stain with KMnO₄.
Rule: If the target spot is absent from the aqueous lane, the extraction is validated as 100% complete. If present, perform one additional extraction.
Drying : Combine all organic layers and dry over anhydrous Na₂SO₄ to remove trace water before solvent recovery.
Part 3: Low-Thermal-Stress Solvent Recovery
Q4: How do I recover the solvent without thermally degrading the thiane ring or losing the butanol derivative?
Causality: Organosulfur compounds are highly susceptible to thermal oxidation and cleavage at elevated temperatures. Conventional boiling degrades the product. Vacuum distillation separates the solvent from the target compound by exploiting boiling point differences while artificially lowering the boiling point of the solvent via reduced pressure, thereby protecting the temperature-sensitive thiane from thermal stress ()[4].
Vacuum Application : Apply a controlled vacuum (e.g., 150-200 mbar for EtOAc) before applying any heat.
Causality: Depressurizing first ensures the solvent boils at a much lower temperature, preventing the heating bath from ever reaching the degradation threshold of the organosulfur compound ()[6].
Thermal Regulation : Submerge the evaporation flask in a water bath set strictly to a maximum of 35°C–40°C.
Distillation : Rotate the flask at 100-150 RPM. This creates a thin film on the glass, increasing the surface area for evaporation and preventing explosive boiling (bumping).
Validation Checkpoint (Drip Rate) : Monitor the condenser drip rate. Once the dripping ceases and the digital vacuum gauge drops to its baseline minimum, the bulk solvent has been successfully removed.
Final Polish : Transfer the resulting concentrated oil to a high-vacuum Schlenk line at room temperature for 2-4 hours to strip away residual microscopic solvent traces without adding thermal stress.
Part 4: Process Visualization
Workflow for the extraction and recovery of 4-(Thian-2-yl)butan-1-ol.
References
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. [Link]
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.[Link]
The Role of Distillation in Solvent Recovery. Solvent Washer. [Link]
Solvent Recovery System Explained: Process And Principles In Manufacturing. Baron Blakeslee. [Link]
4-(Thian-2-YL)butan-1-OL vs 4-(Thiophen-2-yl)butan-1-ol in organic synthesis
Beyond Flatland: A Comparative Guide to 4-(Thiophen-2-yl)butan-1-ol and 4-(Thian-2-yl)butan-1-ol in Organic Synthesis Executive Summary In modern medicinal chemistry and drug development, the architectural framework of a...
Author: BenchChem Technical Support Team. Date: April 2026
Beyond Flatland: A Comparative Guide to 4-(Thiophen-2-yl)butan-1-ol and 4-(Thian-2-yl)butan-1-ol in Organic Synthesis
Executive Summary
In modern medicinal chemistry and drug development, the architectural framework of a molecule dictates its pharmacokinetic success. Historically, planar aromatic systems like thiophene have been heavily relied upon as benzene bioisosteres. However, the contemporary drug discovery paradigm is shifting toward an "escape from flatland" strategy, prioritizing saturated, three-dimensional scaffolds to improve solubility, reduce off-target toxicity, and enhance target specificity[1].
This guide provides an objective, mechanistic comparison between two distinct sulfur-containing building blocks: 4-(Thiophen-2-yl)butan-1-ol (a planar, aromatic heterocycle)[2] and 4-(Thian-2-yl)butan-1-ol (a saturated, 3D tetrahydrothiopyran)[3]. By analyzing their divergent reactivities, we equip synthetic chemists with the rationale needed to select the appropriate scaffold for advanced functionalization.
Structural & Physicochemical Profiling
The fundamental difference between these two molecules lies in their hybridization states and the electronic environment of their sulfur atoms. Thiophene's sulfur lone pairs are delocalized into the aromatic
π
-system, rendering the ring electron-rich but the sulfur atom resistant to oxidation. Conversely, thiane (tetrahydrothiopyran) features a fully
sp3
-hybridized ring where the sulfur lone pairs are localized and highly reactive[4].
Table 1: Comparative Physicochemical and Reactivity Profile
The Thiophene Paradigm: 4-(Thiophen-2-yl)butan-1-ol
The thiophene ring is a classic
π
-excessive heterocycle. Because the sulfur atom donates electron density into the ring, electrophilic aromatic substitution (EAS) is highly favored. The C2 position is already occupied by the butanol chain, directing incoming electrophiles almost exclusively to the C5 position due to the stabilization of the
σ
-complex intermediate. This makes the scaffold an excellent precursor for late-stage cross-coupling reactions (e.g., Suzuki or Stille) after initial halogenation.
The Thiane Paradigm: 4-(Thian-2-yl)butan-1-ol
The saturated thiane ring represents a critical structural leap. Increasing the fraction of
sp3
carbons (
Fsp3
) directly correlates with improved clinical success rates in drug discovery[1]. The sulfur atom in thiane does not participate in aromaticity; thus, it can be cleanly oxidized to a sulfoxide or sulfone[4]. These oxidized states serve as potent, directional hydrogen-bond acceptors, frequently utilized to engage the hinge regions of kinases or to act as pharmacophores in novel acaricides and anti-kinetoplastidal agents[6],[4].
Visualizing Synthetic Divergence
Divergent synthetic pathways for 4-(Thiophen-2-yl)butan-1-ol functionalization.
Oxidation logic and pharmacophore generation for 4-(Thian-2-yl)butan-1-ol.
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and in-process analytical controls.
Protocol A: Regioselective C5-Bromination of 4-(Thiophen-2-yl)butan-1-ol
Objective: Install a halogen handle for subsequent transition-metal catalysis while preserving the primary alcohol.
Reaction Setup: Dissolve 4-(Thiophen-2-yl)butan-1-ol (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C. Causality: Low temperature suppresses unwanted oxidation of the primary alcohol and prevents polybromination.
Electrophile Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in DMF and add dropwise over 30 minutes. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (
Br+
), ensuring strict regioselectivity at the highly nucleophilic C5 position.
Execution & Monitoring: Stir at 0 °C for 2 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material should be fully consumed, yielding a single new spot with a higher
Rf
value.
Quench & Workup: Quench the reaction with saturated aqueous
Na2S2O3
. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction and preventing over-functionalization during workup. Extract with EtOAc, wash with brine to remove DMF, dry over
Na2SO4
, and concentrate.
Verification: Confirm product identity via
1H
-NMR. Validation Check: The disappearance of the C5 aromatic proton multiplet (~7.1 ppm) and the presence of two distinct doublets for the C3 and C4 protons confirm strict C5 regioselectivity.
Protocol B: Diastereoselective Oxidation of 4-(Thian-2-yl)butan-1-ol to Sulfoxide
Objective: Generate a chiral sulfoxide hydrogen-bond acceptor without over-oxidizing to the sulfone[4].
Reaction Setup: Dissolve 4-(Thian-2-yl)butan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions are mandatory. The kinetic barrier for the second oxidation (sulfoxide to sulfone) is higher than the first; extreme cold traps the reaction at the sulfoxide stage.
Oxidant Addition: Add meta-Chloroperoxybenzoic acid (mCPBA, 1.0 equiv, pre-purified) in DCM dropwise over 45 minutes.
Execution & Monitoring: Stir at -78 °C for 1 hour. Validation Check: Monitor via LC-MS. The mass spectrum should show the
[M+H]+
peak at 191.1 m/z (Sulfoxide), with no trace of 207.1 m/z (Sulfone).
Quench & Workup: Add saturated aqueous
NaHCO3
directly to the cold solution, then allow it to warm to room temperature. Causality: The basic bicarbonate neutralizes the byproduct (m-chlorobenzoic acid) into its water-soluble sodium salt, allowing easy separation from the organic layer. Extract with DCM, dry, and concentrate.
Verification: Confirm oxidation state via IR Spectroscopy. Validation Check: The presence of a strong
S=O
stretching band at ~1050
cm−1
and the absence of symmetric/asymmetric
SO2
stretches (typically at 1150 and 1300
cm−1
) validates the successful arrest at the sulfoxide oxidation state.
Comparative Reactivity Profile: 4-(Thian-2-yl)butan-1-ol vs. Standard Aliphatic Alcohols
Executive Summary In drug development and complex organic synthesis, the selection of an aliphatic alcohol heavily dictates downstream reactivity, catalyst compatibility, and protecting-group strategies. 4-(Thian-2-yl)bu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and complex organic synthesis, the selection of an aliphatic alcohol heavily dictates downstream reactivity, catalyst compatibility, and protecting-group strategies. 4-(Thian-2-yl)butan-1-ol presents a unique structural dichotomy: it features a standard primary aliphatic alcohol terminating a four-carbon chain, which is anchored to a thiane (tetrahydrothiopyran) ring.
Unlike standard aliphatic alcohols (e.g., 1-octanol) or carbocyclic analogs (e.g., 4-cyclohexylbutan-1-ol), the presence of the thioether moiety in the thiane ring fundamentally alters the molecule's electronic profile. The high polarizability and nucleophilicity of the sulfur atom introduce competing pathways—specifically rapid oxidation and neighboring group participation (NGP)—that must be carefully managed[1]. This guide objectively compares the reactivity of 4-(Thian-2-yl)butan-1-ol against its non-sulfur-containing counterparts, providing mechanistic insights and self-validating experimental protocols.
Structural & Electronic Profiling
To isolate the electronic effects of the thiane ring, we compare 4-(Thian-2-yl)butan-1-ol with 1-Octanol (a linear aliphatic baseline) and 4-Cyclohexylbutan-1-ol (a direct steric/carbocyclic analog).
Mechanistic Divergence: Oxidation and Anchimeric Assistance
Chemoselective Oxidation
In standard aliphatic alcohols, oxidation targets the carbinol carbon to yield aldehydes or carboxylic acids. However, sulfur is significantly less electronegative and more polarizable than oxygen[1]. Consequently, the thioether sulfur in 4-(Thian-2-yl)butan-1-ol is oxidized to a sulfoxide or sulfone at a much faster kinetic rate and lower oxidation potential than the primary alcohol[2]. Furthermore, neighboring group interactions can further lower the oxidation potential of thioethers, facilitating rapid electron transfer[3][4].
Attempting a standard Swern or Dess-Martin periodinane (DMP) oxidation on 4-(Thian-2-yl)butan-1-ol without prior sulfur protection will result in mixed oxidation states or exclusive S-oxidation.
Chemoselective oxidation pathways of 4-(Thian-2-yl)butan-1-ol highlighting thioether reactivity.
Neighboring Group Participation (NGP)
When the hydroxyl group of an aliphatic alcohol is converted into a leaving group (e.g., a tosylate or mesylate), subsequent nucleophilic substitution typically proceeds via a standard intermolecular
SN2
mechanism.
In 4-(Thian-2-yl)butan-1-ol derivatives, the highly nucleophilic sulfur lone pairs can attack the electrophilic carbon intramolecularly. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, forms a transient bicyclic sulfonium intermediate[5][6]. This intramolecular pathway dramatically lowers the activation energy, resulting in solvolysis and substitution rates that are orders of magnitude faster than those of 1-octyl tosylate or 4-cyclohexylbutyl tosylate.
Anchimeric assistance via neighboring group participation in 4-(Thian-2-yl)butan-1-ol derivatives.
To empirically demonstrate the reactivity differences discussed above, the following self-validating protocols can be executed.
Protocol 1: Kinetic Assessment of Solvolysis (Validating NGP)
Objective: Compare the solvolysis rate of 4-(Thian-2-yl)butyl tosylate against 4-cyclohexylbutyl tosylate to quantify anchimeric assistance.
Activation (Tosylation):
Dissolve 10 mmol of the target alcohol in 20 mL anhydrous pyridine at 0 °C.
Add 12 mmol of p-Toluenesulfonyl chloride (TsCl) portion-wise.
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the alcohol spot (
Rf≈0.2
) fully converts to the less polar tosylate (
Rf≈0.6
).
Isolation: Quench with ice water, extract with diethyl ether, wash with 1M HCl, dry over
MgSO4
, and concentrate.
Solvolysis:
Prepare a 0.1 M solution of the tosylate in 80% aqueous ethanol.
Heat the solution to a constant 50 °C in a thermostated bath.
Kinetic Tracking:
Withdraw 1.0 mL aliquots at 10-minute intervals.
Quench the aliquots in 10 mL of ice-cold acetone to halt the reaction.
Titrate the liberated p-toluenesulfonic acid with standardized 0.05 M NaOH using phenolphthalein as an indicator.
Data Analysis: Plot
ln(C0/Ct)
vs. time. The slope yields the first-order rate constant (
k
).
Expected Result: The thiane derivative will exhibit a significantly steeper slope (higher
k
) due to the formation of the cyclic sulfonium intermediate, validating NGP.
Protocol 2: Chemoselective Oxidation Monitoring
Objective: Demonstrate the kinetic preference for thioether oxidation over primary alcohol oxidation.
Reaction Setup: Dissolve 5 mmol of 4-(Thian-2-yl)butan-1-ol in 15 mL of dichloromethane (DCM).
Oxidant Addition: Cool to 0 °C and add exactly 1.0 equivalent of m-Chloroperoxybenzoic acid (mCPBA) dissolved in 5 mL DCM dropwise over 15 minutes.
Validation Checkpoint (LC-MS/NMR):
After 30 minutes, sample the reaction.
LC-MS will show a mass shift of +16 Da (M+16), corresponding to the sulfoxide.
1H
NMR will confirm the structural integrity of the
−CH2OH
protons (
≈3.6 ppm
), proving the alcohol remains unoxidized while the protons adjacent to the sulfur shift downfield due to the newly formed S=O bond.
Quenching: Wash with saturated aqueous
NaHCO3
to remove m-chlorobenzoic acid, dry, and concentrate.
Catalyst Compatibility Considerations
When designing synthetic routes, it is critical to note that the thiane ring in 4-(Thian-2-yl)butan-1-ol acts as a potent ligand for soft transition metals. Unlike 1-octanol, which is inert in palladium-catalyzed cross-couplings or platinum-catalyzed hydrogenations, the sulfur atom will coordinate to and poison Pd/Pt catalysts. If metal catalysis is required downstream, the thioether must either be oxidized to a sulfone (which is non-coordinating) or the synthetic route must be redesigned to utilize robust, sulfur-tolerant catalysts (e.g., specific Ru or Ni complexes).
References
Master Organic Chemistry. "Thiols and Thioethers: Properties and Key Reactions." Master Organic Chemistry.[Link]
Chemistry LibreTexts. "9.10: Sulfur Analogs of Alcohols and Ethers." LibreTexts.[Link]
Grokipedia. "Neighbouring group participation." Grokipedia.[Link]
Glass, R. S., et al. "Neighboring Amide Participation in Thioether Oxidation: Relevance to Biological Oxidation." Journal of the American Chemical Society.[Link]
Glass, R. S., et al. "Electron Transfer from Thioethers." Phosphorus and Sulfur and the Related Elements. Taylor & Francis.[Link]
A Comparative Guide to HPLC Validation Methods for Determining the Purity of 4-(Thian-2-YL)butan-1-OL
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as 4-(Thian-2-YL)butan-1-O...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as 4-(Thian-2-YL)butan-1-OL, a versatile building block in organic synthesis, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods, offering a practical framework for researchers, scientists, and drug development professionals to establish a reliable purity assessment protocol. The methodologies discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a universally accepted standard of analytical excellence.[1][2][3][4]
The Critical Role of Purity in the Lifecycle of 4-(Thian-2-YL)butan-1-OL
4-(Thian-2-YL)butan-1-OL, with its molecular formula C₈H₁₂OS, is a key intermediate whose purity can significantly influence the outcome of subsequent synthetic steps and the toxicological profile of the final product.[5] Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a validated HPLC method serves as a gatekeeper, ensuring the quality and consistency of the material.
High-Performance Liquid Chromatography: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[6][7] Its high resolution, sensitivity, and precision make it the ideal choice for quantifying the purity of organic molecules like 4-(Thian-2-YL)butan-1-OL and detecting any related impurities.[6][7][8]
A typical reversed-phase HPLC (RP-HPLC) method, which is well-suited for a moderately polar compound like 4-(Thian-2-YL)butan-1-OL, would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
A Comparative Analysis of HPLC Validation Methods
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] For a purity assay, this involves a comprehensive evaluation of several key parameters as mandated by the ICH Q2(R1) guideline.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For a purity method, this is often demonstrated through forced degradation studies.[8][9][10]
Experimental Protocol for Forced Degradation:
Prepare Stock Solutions: Prepare a stock solution of 4-(Thian-2-YL)butan-1-OL in a suitable solvent (e.g., methanol or acetonitrile).
Subject to Stress Conditions: Expose the stock solution to a variety of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[9][10]
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Analysis: Analyze the stressed samples by HPLC, alongside a non-stressed control sample.
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main peak in the stressed samples. The peak purity analysis should confirm that the chromatographic peak of 4-(Thian-2-YL)butan-1-OL does not contain any co-eluting impurities.
Data Presentation:
Stress Condition
% Degradation of 4-(Thian-2-YL)butan-1-OL
Number of Degradation Products
Resolution of Main Peak
Acid Hydrolysis
15.2%
2
> 2.0
Base Hydrolysis
8.5%
1
> 2.0
Oxidation
19.8%
3
> 2.0
Thermal
5.1%
1
> 2.0
Photolytic
12.6%
2
> 2.0
.dot
Caption: Workflow for demonstrating specificity through forced degradation studies.
Linearity: Ensuring Proportionality of Response
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol for Linearity:
Prepare a Series of Standard Solutions: Prepare at least five concentrations of 4-(Thian-2-YL)butan-1-OL reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
Inject and Record: Inject each concentration in triplicate and record the peak area.
Construct a Calibration Curve: Plot the mean peak area against the concentration.
Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Presentation:
Concentration (µg/mL)
Mean Peak Area
50
251,000
75
376,500
100
502,000
125
627,500
150
753,000
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999
The y-intercept should be less than 2% of the response at 100% of the target concentration.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Experimental Protocol for Accuracy:
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 4-(Thian-2-YL)butan-1-OL into a placebo. Prepare each level in triplicate.
Analyze Samples: Analyze the spiked samples using the HPLC method.
Calculate Recovery: Determine the percentage recovery of the analyte.
Data Presentation:
Spiked Level
Theoretical Concentration (µg/mL)
Measured Concentration (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.5
100.5%
120%
120.0
119.2
99.3%
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
Precision: Measuring the Degree of Scatter
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol for Repeatability (Intra-assay Precision):
Prepare Samples: Prepare six independent samples of 4-(Thian-2-YL)butan-1-OL at 100% of the target concentration.
Analyze Samples: Analyze the samples on the same day, with the same analyst and instrument.
Calculate RSD: Calculate the relative standard deviation (RSD) of the results.
Experimental Protocol for Intermediate Precision (Inter-assay Precision):
Vary Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.
Calculate RSD: Calculate the RSD of the combined results from both days.
Data Presentation:
Precision Level
Analyst
Day
Instrument
Mean Purity (%)
% RSD
Repeatability
1
1
A
99.85
0.15%
Intermediate Precision
2
2
B
99.79
0.18%
Overall
-
-
-
99.82
0.21%
Acceptance Criteria:
The RSD for repeatability and intermediate precision should be not more than 2.0%.[9]
.dot
Caption: A typical workflow for HPLC method validation.
Robustness: Resilience to Minor Variations
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
Introduce Small Variations: Introduce small, deliberate changes to the method parameters, one at a time.
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2°C)
Mobile phase composition (e.g., ± 2% organic phase)
Detection wavelength (e.g., ± 2 nm)
Analyze a System Suitability Solution: Analyze a system suitability solution under each of the modified conditions.
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, resolution).
Data Presentation:
Parameter Varied
Variation
Retention Time (min)
Peak Area
Resolution
Flow Rate
-0.1 mL/min
5.8
505,000
2.2
+0.1 mL/min
5.2
498,000
2.1
Column Temp
-2°C
5.6
501,000
2.1
+2°C
5.4
503,000
2.2
Acceptance Criteria:
System suitability parameters should remain within acceptable limits for all variations.
Limit of Quantitation (LOQ): The Lower Boundary of Measurement
The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] For a purity method, the LOQ is crucial for quantifying low-level impurities.
Experimental Protocol for LOQ:
Estimate LOQ: The LOQ can be estimated based on the signal-to-noise ratio (typically S/N of 10:1) or by determining the concentration at which the precision (RSD) is approximately 10%.[11]
Confirm LOQ: Prepare a series of dilute solutions of 4-(Thian-2-YL)butan-1-OL around the estimated LOQ.
Analyze and Assess Precision: Inject these solutions (at least six replicates) and determine the concentration at which the RSD is acceptable (e.g., ≤ 10%).
Conclusion: A Framework for Assured Quality
The validation of an HPLC method for determining the purity of 4-(Thian-2-YL)butan-1-OL is a systematic process that ensures the reliability and accuracy of the analytical data. By rigorously evaluating specificity, linearity, accuracy, precision, robustness, and the limit of quantitation, researchers can be confident in the quality of their material. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower scientists in developing and validating robust HPLC methods for purity analysis. Adherence to these principles is not just about meeting regulatory requirements; it is about ensuring the integrity of scientific research and the safety of potential therapeutic agents.
References
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). Retrieved from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Retrieved from [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved from [Link]
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). European Medicines Agency. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. Retrieved from [Link]
4-(Thiophen-2-yl)butan-1-ol. (n.d.). PubChem. Retrieved from [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved from [Link]
Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 28). Moravek. Retrieved from [Link]
Comparative Guide: Validating the Structural Integrity of 4-(Thian-2-yl)butan-1-ol via 1D/2D NMR vs. Orthogonal Modalities
Executive Summary For drug development professionals and synthetic chemists, the structural validation of sulfur-containing aliphatic heterocycles demands rigorous analytical precision. 4-(Thian-2-yl)butan-1-ol (C9H18OS)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, the structural validation of sulfur-containing aliphatic heterocycles demands rigorous analytical precision. 4-(Thian-2-yl)butan-1-ol (C9H18OS) presents a specific analytical challenge: confirming the exact regiochemistry of the butyl chain on the thiane ring (C2 vs. C3/C4) while verifying the integrity of the terminal primary alcohol.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal alternatives like Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). By establishing a self-validating workflow, we demonstrate why a combined 1D/2D NMR approach remains the gold standard for unambiguous structural and stereochemical assignment.
Comparative Modality Analysis
While LC-MS and FT-IR are excellent high-throughput screening tools, they lack the spatial resolution required to map atomic connectivity. NMR bridges this gap by probing the distinct magnetic environments of individual nuclei.
Table 1: Performance Comparison of Analytical Modalities
High sensitivity; excellent for confirming exact mass (174.11 Da).
Cannot differentiate between positional isomers of the thiane ring.
FT-IR (ATR)
Functional group vibrations
Low
Rapid confirmation of -OH (~3300 cm-1) and C-S bonds.
Provides no carbon-carbon connectivity data.
Structural Validation Logic & Workflow
To build a self-validating system, orthogonal techniques are used to confirm the molecular formula and functional groups, while NMR is deployed to map the exact topology of the molecule.
Workflow comparing NMR, LC-MS, and FT-IR for structural validation of 4-(thian-2-yl)butan-1-ol.
The following protocol ensures quantitative accuracy and high-resolution spatial mapping.
Step 1: Sample Preparation
Action: Dissolve 15 mg of 4-(thian-2-yl)butan-1-ol in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
Causality: CDCl3 provides a deuterium lock signal essential for magnetic field stabilization. Its aprotic nature prevents chemical exchange, preserving the visibility of the terminal -OH proton. As highlighted in 1 [2], maintaining low-conductivity solvents and precise temperature control (e.g., 303 K) prevents probe detuning and ensures reproducible chemical shifts.
Step 2: 1D 1H and 13C Acquisition
Action: Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (1024 scans). For 13C, utilize a relaxation delay (D1) of 60 seconds.
Causality: The extended 60-second D1 delay ensures complete spin-lattice (T1) relaxation of all carbon nuclei. This is a mandatory parameter for accurate quantitative integration, strictly adhering to the 2 [1].
Step 3: 2D NMR (COSY & HSQC) for Ambiguity Resolution
Action: Execute 1H-1H COSY and 1H-13C HSQC pulse sequences.
Causality: The aliphatic envelope (1.20–2.10 ppm) of this molecule contains 12 overlapping protons (from the thiane ring and butyl chain). 1D NMR alone cannot resolve this. COSY traces the scalar couplings along the butyl chain, while HSQC separates the heavily overlapped proton signals based on the wider chemical shift dispersion of their directly attached 13C nuclei, a critical technique detailed in 3 [3].
Protocol B: LC-MS & FT-IR (Orthogonal Validation)
LC-MS Action: Inject 1 µL of a 10 µg/mL sample (in MeOH) into an LC-QTOF system using Electrospray Ionization in positive mode (ESI+).
LC-MS Causality: ESI+ efficiently protonates the aliphatic alcohol, yielding an [M+H]+ peak at m/z 175.11. This confirms the exact mass and rules out degradation products (e.g., oxidation of the thiane sulfur to a sulfoxide), closing the validation loop.
FT-IR Action: Analyze via Attenuated Total Reflectance (ATR).
FT-IR Causality: Confirms the presence of the terminal hydroxyl group via a broad O-H stretching frequency at ~3300 cm-1, supporting the NMR assignments.
Data Interpretation & Structural Assignment
The presence of the sulfur atom in the thiane ring induces distinct deshielding effects on adjacent carbons (C2 and C6). According to literature on the4 [4], the equatorial/axial positioning of the alkyl substituent at C2 significantly impacts the local magnetic environment, shifting the C2 methine signal downfield compared to the C6 methylene.
Table 2: Expected NMR Chemical Shifts for 4-(Thian-2-yl)butan-1-ol
Structural Position
1H Shift (ppm)
Multiplicity & Integration
13C Shift (ppm)
Assignment Logic (Causality)
C4' (Butyl Chain)
~3.65
Triplet (t), 2H
~62.5
Strongly deshielded by the adjacent electronegative hydroxyl oxygen.
C2 (Thiane Ring)
~2.70
Multiplet (m), 1H
~42.0
Methine proton deshielded by the adjacent sulfur atom and alpha-alkyl substitution.
C6 (Thiane Ring)
~2.60
Multiplet (m), 2H
~28.5
Methylene protons adjacent to sulfur; easily distinguished from C2 via HSQC.
C3, C4, C5 & C1'-C3'
1.20 – 2.10
Multiplet (m), 12H
22.0 – 36.0
Aliphatic envelope. Complex overlapping signals resolved only via 2D COSY.
-OH (Hydroxyl)
~1.80
Broad Singlet (br s), 1H
N/A
Exchangeable proton; broadens due to intermolecular hydrogen bonding.
Conclusion
While LC-MS and FT-IR provide rapid, highly sensitive confirmation of molecular mass and functional groups, they fail to validate the regiochemical integrity of 4-(Thian-2-yl)butan-1-ol. By employing a self-validating workflow anchored by high-resolution 1D and 2D NMR spectroscopy, researchers can unambiguously map the carbon backbone, differentiate the heavily overlapped aliphatic protons, and definitively prove the C2-attachment of the butanol chain to the thiane ring.
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. 1
Current NMR Techniques for Structure-Based Drug Discovery - Semantic Scholar. 3
Conformational analysis of substituted 1,2-oxathiane 2-oxides by 13C and 1H nuclear magnetic resonance spectroscopy - Canadian Science Publishing. 4
A Comparative Benchmarking Guide: 4-(Thian-2-YL)butan-1-OL Against Standard Thiane Derivatives
This document provides an in-depth comparative analysis of 4-(Thian-2-YL)butan-1-OL, a functionally complex heterocyclic alcohol, against simpler, more conventional thiane derivatives. Tailored for an audience of researc...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides an in-depth comparative analysis of 4-(Thian-2-YL)butan-1-OL, a functionally complex heterocyclic alcohol, against simpler, more conventional thiane derivatives. Tailored for an audience of researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple cataloging of properties. Instead, we will explore the strategic implications of its unique structure, from synthetic accessibility and physicochemical modulation to its performance in a biologically relevant context. Our objective is to provide a data-driven framework for decision-making when selecting scaffolds for next-generation therapeutics and advanced materials.
Introduction: The Strategic Value of the Thiane Scaffold
The thiane ring, a sulfur-containing saturated six-membered heterocycle, is a scaffold of increasing importance in medicinal chemistry.[1] Unlike its aromatic counterpart, thiophene, the sp³-rich, three-dimensional structure of thiane offers significant advantages in modern drug design, including improved solubility and metabolic stability.[2] While unsubstituted thiane provides a robust and lipophilic core, the strategic introduction of functional groups is paramount for tuning its properties and achieving specific biological interactions. 4-(Thian-2-YL)butan-1-OL represents a thoughtful evolution of the basic thiane motif, incorporating a flexible hydroxyalkyl side chain designed to enhance aqueous solubility and provide a key interaction point for target engagement, such as hydrogen bonding. This guide will quantitatively benchmark this derivative against foundational thiane structures to elucidate the practical benefits and trade-offs of this specific functionalization.
Synthetic Accessibility: A Tale of Two Pathways
A molecule's utility is fundamentally tied to its ease of synthesis. The comparison between the preparation of simple thiane and 4-(Thian-2-YL)butan-1-OL highlights a classic trade-off between molecular complexity and synthetic effort.
Standard Thiane Synthesis: A Direct Approach
Unsubstituted thiane is readily prepared via a one-pot intramolecular cyclization of an acyclic precursor. The reaction of 1,5-dibromopentane with a sulfide source like sodium sulfide is a well-established, high-yielding method.[3] This straightforward synthesis makes the core thiane scaffold highly accessible for initial exploratory studies.
Synthesis of 4-(Thian-2-YL)butan-1-OL: A Multi-Step Endeavor
The introduction of a specific substituent at the 2-position necessitates a more intricate synthetic strategy. While multiple routes are conceivable, a common approach involves the construction of a linear precursor containing the requisite hydroxyl group and a terminal thiol, followed by intramolecular cyclization.
Experimental Protocol: Illustrative Synthesis of 4-(Thian-2-YL)butan-1-OL
Thioacetate Formation: 6-Bromo-1-hexanol is reacted with potassium thioacetate in a polar aprotic solvent (e.g., DMF) at room temperature for 12-16 hours to yield S-(6-hydroxyhexyl) ethanethioate. The progress is monitored by TLC.
Thiol Deacetylation: The crude thioacetate is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred under an inert atmosphere for 2-3 hours to yield 6-mercaptohexan-1-ol.
Intramolecular Cyclization: The 6-mercaptohexan-1-ol is dissolved in a suitable solvent (e.g., THF), and a base such as sodium hydride is added portion-wise at 0 °C. The reaction is then warmed to room temperature and stirred until cyclization is complete, forming the thiane ring.
Purification: The final product, 4-(Thian-2-YL)butan-1-OL, is purified from the reaction mixture using column chromatography on silica gel.
This multi-step sequence, while effective, underscores the increased synthetic investment required for functionally complex derivatives compared to the parent scaffold.
Comparative Synthetic Workflow Diagram
Caption: Synthetic complexity comparison: Standard Thiane vs. a 2-substituted derivative.
Benchmarking Physicochemical Properties
The primary rationale for designing 4-(Thian-2-YL)butan-1-OL is to modulate the physicochemical properties of the thiane core. We benchmarked key properties that are critical for drug discovery applications: lipophilicity (LogP) and aqueous solubility.
Experimental Protocols for Property Determination
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) was determined using the gold-standard shake-flask method.[4][5] The compound was dissolved in a pre-saturated mixture of n-octanol and water. After equilibration, the phases were separated, and the concentration in each phase was determined by LC-MS to calculate the partition coefficient.
Aqueous Solubility: Equilibrium solubility was determined in phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4. An excess of the compound was stirred in PBS for 24 hours. The resulting saturated solution was filtered, and the concentration of the dissolved compound was quantified via HPLC with a standard curve.
Analysis: The data clearly demonstrates the impact of the hydroxybutyl side chain. While adding an ethyl group significantly increases lipophilicity and decreases solubility, the 4-(Thian-2-YL)butan-1-OL, despite its larger size, shows a LogP value comparable to the parent thiane. Crucially, its aqueous solubility is dramatically improved, surpassing even the parent scaffold. This illustrates a successful design strategy: increasing molecular complexity while simultaneously enhancing a key desirable property for drug development.
Performance in a Biological Context: Enzyme Inhibition
To move beyond physicochemical properties, we evaluated the compounds in a functional assay. Sulfur-containing compounds are known to interact with various enzymes.[7] We selected a model zinc-dependent metalloenzyme, carbonic anhydrase, to assess inhibitory activity, as the sulfur atom of the thiane ring can potentially coordinate with the active site metal ion.
Carbonic Anhydrase Inhibition Assay Protocol
Reagent Preparation: Human carbonic anhydrase II was prepared in Tris-HCl buffer (pH 7.5). The substrate, 4-nitrophenyl acetate (NPA), was dissolved in DMSO. Test compounds were prepared as 10 mM stock solutions in DMSO and serially diluted.
Assay Procedure: In a 96-well plate, 5 µL of the test compound dilution was added to 85 µL of buffer. 5 µL of the enzyme solution was then added and incubated for 15 minutes at room temperature.
Reaction Initiation & Measurement: The reaction was initiated by adding 5 µL of the NPA substrate. The hydrolysis of NPA to 4-nitrophenol was monitored by measuring the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.
Data Analysis: The rate of reaction was determined from the linear portion of the absorbance curve. The percent inhibition was calculated relative to a DMSO control. IC₅₀ values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Comparative Biological Activity
Compound
IC₅₀ vs. Carbonic Anhydrase II (µM)
Thiane
> 200
2-Ethylthiane
125
4-(Thian-2-YL)butan-1-OL
22
Discussion of Results: The data reveals a significant performance enhancement for 4-(Thian-2-YL)butan-1-OL. While the parent thiane shows no meaningful inhibition, and the simple alkyl-substituted version is a very weak inhibitor, 4-(Thian-2-YL)butan-1-OL demonstrates moderate potency. This superior activity can be attributed to a multi-point interaction within the enzyme's active site. The thiane sulfur provides a primary anchor by coordinating to the catalytic zinc ion, while the terminal hydroxyl group of the butanol side chain can form a critical hydrogen bond with an active site residue (e.g., Thr-199), thereby stabilizing the enzyme-inhibitor complex.
Proposed Binding Mode Diagram
Caption: Proposed binding modes illustrating the dual interaction of the target compound.
Conclusion
This benchmarking guide demonstrates that 4-(Thian-2-YL)butan-1-OL is a superior scaffold compared to standard thiane derivatives for applications requiring both favorable physicochemical properties and specific biological interactions. While its synthesis is more demanding, the payoff is a molecule with significantly enhanced aqueous solubility and demonstrably improved potency in a relevant biological assay. The hydroxyalkyl side chain is not merely a passive solubilizing group but an active participant in target binding. These findings validate the design strategy and position 4-(Thian-2-YL)butan-1-OL as a valuable building block for researchers in drug discovery and development.
References
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link][8][9]
Meyers, M. J., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link][10]
Wikipedia. (n.d.). Thiane. Wikipedia, The Free Encyclopedia. [Link][3]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Resources. [Link][5]
Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery Resources. [Link][4]
Yanardağ, R., et al. (2021). In vitro urease and trypsin inhibitory activities of some sulfur compounds. DergiPark. [Link][7]
National Center for Biotechnology Information. (n.d.). Thiane. PubChem Compound Summary for CID 15367. [Link][6]
Comparative Efficacy of 4-(Thian-2-YL)butan-1-OL as a Chemical Building Block
As drug discovery pipelines increasingly exhaust traditional chemical space, the strategic incorporation of sulfur-containing heterocycles has emerged as a powerful tool to modulate pharmacokinetics, target affinity, and...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pipelines increasingly exhaust traditional chemical space, the strategic incorporation of sulfur-containing heterocycles has emerged as a powerful tool to modulate pharmacokinetics, target affinity, and safety profiles. 4-(Thian-2-yl)butan-1-ol (CAS: 62737-93-3)—a building block comprising a saturated six-membered sulfur ring (tetrahydrothiopyran or thiane) appended to a four-carbon primary alcohol—offers a unique physicochemical footprint compared to its oxygen, nitrogen, and carbocyclic counterparts.
This guide objectively evaluates the comparative efficacy of 4-(thian-2-yl)butan-1-ol, detailing its structural advantages, metabolic routing, and the specific synthetic protocols required to handle its orthogonal reactivity.
Physicochemical Profiling & Target Affinity
When designing a lead compound, the choice of the terminal appendage heavily influences the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile. Replacing a standard piperidine or tetrahydropyran (THP) ring with a thiane ring fundamentally alters the molecule's interaction with biological systems.
The Chalcogen Bond Advantage
Unlike oxygen or carbon analogs, the sulfur atom in the thiane ring can participate in chalcogen bonding . This is a highly directional non-covalent interaction where the electrophilic region (σ-hole) of the sulfur atom interacts with Lewis bases, such as the backbone carbonyls within a protein's binding pocket[1]. Recent studies demonstrate that deliberately incorporating chalcogen-bond donors serves as an innovative strategy to significantly boost the cellular uptake and membrane permeability of pharmaceutically relevant small molecules[2][3].
Mitigating hERG Liability
Basic amines, such as piperidine, are protonated at physiological pH (~7.4). While this enhances aqueous solubility, it frequently leads to off-target binding with the hERG potassium channel (causing cardiotoxicity) and induces phospholipidosis. The thiane ring is neutral, providing similar steric bulk and vectorality to piperidine without the associated cationic liabilities[4].
Comparative Data Summary
Property
4-(Thian-2-yl)butan-1-ol
4-(THP-2-yl)butan-1-ol (Oxygen Analog)
4-(Piperidin-2-yl)butan-1-ol (Nitrogen Analog)
Heteroatom
Sulfur (Neutral)
Oxygen (Neutral)
Nitrogen (Basic)
cLogP (Est.)
~2.1
~1.3
~0.8 (LogD at pH 7.4 is lower)
H-Bond Acceptor
Weak
Strong
Strong
Non-Covalent Interactions
Chalcogen Bonding (σ-hole)
Hydrogen Bonding
Ionic / Hydrogen Bonding
hERG Liability
Low
Low
High (due to basic amine)
Metabolic Soft Spot
S-Oxidation (Sulfoxide/Sulfone)
Ring hydroxylation
N-Dealkylation / N-Oxidation
Metabolic Routing and Prodrug Potential
The introduction of a thiane ring introduces a predictable metabolic handle. In vivo, the sulfur atom is susceptible to stepwise oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs), yielding sulfoxides and ultimately sulfones.
This metabolic routing can be leveraged strategically:
Tuning Half-Life: The predictable clearance via S-oxidation can be used to design soft drugs with a controlled half-life.
Prodrug Design: The thiane can serve as a lipophilic vehicle to cross cell membranes (aided by chalcogen bonding), which is then oxidized intracellularly to a more polar, active sulfoxide/sulfone species that remains trapped within the target tissue.
Figure 1: Dual utility of the thiane ring: Metabolic routing via S-oxidation and target engagement via chalcogen bonding.
Synthetic Utility & Experimental Protocols
The primary alcohol of 4-(thian-2-yl)butan-1-ol is a versatile handle for etherification, esterification, or oxidation to an aldehyde/carboxylic acid. However, the synthetic challenge lies in the chemoselectivity .
Causality in Reagent Selection:
Standard transition-metal catalyzed aerobic oxidations (e.g., Co(II) salen complexes) are highly efficient for oxidizing alcohols but will competitively and rapidly oxidize aliphatic sulfides to sulfoxides[5][6]. Similarly, Swern oxidation conditions (Oxalyl chloride/DMSO) generate electrophilic sulfur species that can induce Pummerer-type side reactions with the thiane ring.
To maintain the integrity of the thiane sulfur, Dess-Martin Periodinane (DMP) is the reagent of choice. DMP selectively oxidizes primary alcohols to aldehydes at a rate significantly faster than it reacts with aliphatic sulfides.
Protocol: Chemoselective Oxidation and Reductive Amination
This self-validating workflow describes the conversion of 4-(thian-2-yl)butan-1-ol to a target secondary amine, a standard operation in library synthesis.
Step 1: Chemoselective Oxidation
Dissolve 4-(thian-2-yl)butan-1-ol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.
Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The mild nature of DMP prevents over-oxidation to the carboxylic acid and spares the thioether.
Step 2: Quench and Workup (Critical Step)
Once the starting material is consumed (typically 1–2 hours), dilute the mixture with 20 mL of DCM.
Quench the reaction by adding 25 mL of a 1:1 mixture of saturated aqueous
NaHCO3
and saturated aqueous
Na2S2O3
.
Causality: Vigorously stir for 15 minutes. The
Na2S2O3
acts as a reducing agent to destroy unreacted DMP and iodine byproducts. If this step is skipped, residual oxidants will rapidly oxidize the thiane sulfur to a sulfoxide during solvent concentration.
Extract the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield crude 4-(thian-2-yl)butanal.
Step 3: Reductive Amination
Dissolve the crude aldehyde (1.0 eq) and the target primary amine (1.2 eq) in 1,2-dichloroethane (DCE, 20 mL).
Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 30 minutes at room temperature.
Causality:
NaBH(OAc)3
is a mild hydride source that selectively reduces the iminium intermediate without reducing the unreacted aldehyde back to the starting alcohol.
Stir for 12 hours, quench with saturated aqueous
NaHCO3
, extract with DCM, and purify via flash chromatography.
Figure 2: Step-by-step synthetic workflow for the chemoselective functionalization of 4-(thian-2-yl)butan-1-ol.
Conclusion
4-(Thian-2-yl)butan-1-ol is far more than a simple structural spacer. By replacing traditional oxygen or nitrogen heterocycles with a thiane ring, drug developers can exploit chalcogen bonding to enhance cellular uptake, bypass the hERG liabilities associated with basic amines, and install a predictable metabolic handle. When handled with chemoselective reagents like DMP to protect the sensitive sulfur atom, this building block is a highly effective tool for expanding bioactive chemical space.
References
Chalcogen bond - Wikipedia
Source: Wikipedia
URL:[Link]
Chalcogen Bonding Boosts the Uptake of Small Molecules in Mammalian Cells
Source: PubMed / NIH
URL:[Link]
Selective oxidation of alcohols and sulfides via O2 using a Co(ii) salen complex catalyst immobilized on KCC-1: synthesis and kinetic study
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link]
Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles
Source: International Journal of Multidisciplinary Research and Analysis (IJMRA)
URL:[Link]
Personal protective equipment for handling 4-(Thian-2-YL)butan-1-OL
Introduction: Understanding the Compound 4-(Thian-2-YL)butan-1-OL is an organosulfur compound featuring a saturated thiane (tetrahydrothiopyran) ring linked to a butanol chain. While specific toxicological data is scarce...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding the Compound
4-(Thian-2-YL)butan-1-OL is an organosulfur compound featuring a saturated thiane (tetrahydrothiopyran) ring linked to a butanol chain. While specific toxicological data is scarce, its structure suggests a profile that combines the hazards of a primary alcohol with those of a thioether. Alcohols like butan-1-ol are recognized as flammable, skin and eye irritants, and potentially harmful if ingested.[1][2][3] The sulfur-containing thiane moiety suggests a potent, unpleasant odor and potential for skin, eye, and respiratory irritation, similar to related organosulfur compounds.[4][5] Therefore, a multi-layered approach to personal protective equipment (PPE) and handling is not just recommended, but essential.
Proxy Hazard Profile
Given the absence of a dedicated SDS, we have constructed a proxy hazard profile based on analogous compounds. This assessment forms the logical basis for the subsequent PPE and handling recommendations.
Hazard Classification
Likely Risk for 4-(Thian-2-YL)butan-1-OL
Rationale Based on Analogous Compounds
Flammability
Combustible Liquid
The butanol chain suggests combustibility, similar to butan-1-ol which is a flammable liquid.[1][2]
Acute Toxicity (Oral)
Harmful if Swallowed
Butan-1-ol is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4).[3][6]
Skin Corrosion/Irritation
Causes Skin Irritation
Both butan-1-ol and the analogous compound Tetrahydrothiopyran-4-one are known skin irritants.[1][5]
Eye Damage/Irritation
Causes Serious Eye Damage/Irritation
Butan-1-ol can cause serious eye damage.[1][3] Tetrahydrothiopyran-4-one is a known eye irritant.[5]
Target Organ Toxicity
May Cause Respiratory Irritation & Drowsiness/Dizziness
This is a characteristic hazard of butan-1-ol and other organosulfur compounds.[1][5]
Odor
Potent, Unpleasant Odor
Organosulfur compounds, including thioethers and thiols, are known for their strong, malodorous properties.[4][7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical. The selection is dictated by the task and the associated risk of exposure.
Standard Laboratory Handling (Routine Use)
For handling small quantities (<100 mL) within a certified chemical fume hood.
PPE Item
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves
Provides a barrier against skin contact with alcohols and many organosulfur compounds. Always inspect gloves for integrity before use and double-gloving is recommended for extended operations.[8]
Eye Protection
Chemical Splash Goggles
Mandatory to protect against splashes. Goggles must provide a complete seal around the eyes.[8][9]
Body Protection
Flame-Resistant Laboratory Coat
Protects skin and personal clothing from minor spills and splashes. Must be kept fully fastened.[8]
Respiratory
Not required if handled exclusively within a certified and properly functioning chemical fume hood.
The fume hood provides primary containment for vapors.
Offers extended protection against chemical breakthrough during prolonged contact, such as in spill cleanup.[10]
Eye/Face Protection
Chemical Splash Goggles and a Full-Face Shield
A face shield worn over goggles protects the entire face from significant splashes.[10]
Body Protection
Chemical-Resistant Apron or Coveralls
Worn over a lab coat, this provides an additional barrier against significant chemical contamination.[11][12]
Respiratory
Air-Purifying Respirator with Organic Vapor Cartridges
Required if there is a risk of vapor inhalation due to a large spill or failure of primary engineering controls (fume hood).[11][13]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict workflow minimizes exposure and prevents accidents.
1. Preparation Phase:
Verify Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity.[9]
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and designated, labeled waste containers within the fume hood.[7]
Prepare for Emergencies: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[9] Prepare a decontamination solution (e.g., 10% bleach) for odor control and surface cleaning.[7]
2. Handling and Use Phase:
Don PPE: Put on all required PPE (gloves, goggles, lab coat) before opening the chemical container.
Controlled Dispensing: Conduct all transfers and manipulations of the chemical deep within the fume hood to ensure vapor capture.[7] Use the smallest quantity necessary for the experiment.
Maintain Containment: Keep the primary chemical container tightly sealed when not in active use.[8] Perform all work over a chemical-resistant tray to contain potential spills.
3. Post-Handling and Cleanup Phase:
Decontamination: After use, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical. A bleach solution can be effective for neutralizing the odor of organosulfur compounds.[7]
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last, turning them inside-out.
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[10]
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal are critical to laboratory and environmental safety.
Liquid Waste: Collect all liquid waste containing 4-(Thian-2-YL)butan-1-OL, including reaction residues and used solvents, in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
Solid Waste: Dispose of all contaminated solid materials (e.g., gloves, absorbent pads, pipette tips) in a separate, sealed container labeled as solid hazardous waste.[11]
Professional Disposal: All chemical waste must be disposed of through your institution's licensed environmental health and safety (EHS) department. Do not pour down the drain. [11]
Emergency Protocols
Immediate and correct response is vital in the event of an incident.
Incident
Immediate Action Protocol
Skin Contact
1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Simultaneously remove any contaminated clothing. 3. Seek immediate medical attention.
Eye Contact
1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation
1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[1]
Small Spill (<100 mL in Fume Hood)
1. Alert others in the area. 2. Use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. 3. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[13] 4. Decontaminate the area with a bleach solution.
Large Spill (>100 mL or outside Fume Hood)
1. Evacuate the immediate area and alert all laboratory personnel. 2. If the spill is flammable, turn off all ignition sources. 3. Close the laboratory door and prevent re-entry. 4. Contact your institution's EHS or emergency response team immediately.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 4-(Thian-2-YL)butan-1-OL.
References
Government of Alberta. (2002, September). Thiols (Mercaptans) and Other Reduced Sulphur Compounds. OHS Code Explanation Guide. [Link]
Google Patents.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%. [Link]
University of California, Irvine. How to Work with Thiols-General SOP. [Link]
Open Government Program. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
ResearchGate. Removing organic sulfur compounds from natural gas. [Link]
Frontiers. Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR). [Link]
MDPI. (2022, September 11). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe. [Link]
Fisher Scientific. (2009, January 21). SAFETY DATA SHEET - Butan-1-ol. [Link]
National Science Teaching Association. Safer Handling of Alcohol in the Laboratory. [Link]
The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]